N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
1,1,1-trifluoro-N-(trifluoromethylsulfonyl)-N-trimethylsilylmethanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9F6NO4S2Si/c1-19(2,3)12(17(13,14)4(6,7)8)18(15,16)5(9,10)11/h1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MLIRNWUYOYIGBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[Si](C)(C)N(S(=O)(=O)C(F)(F)F)S(=O)(=O)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9F6NO4S2Si | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70451929 | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
353.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
82113-66-4 | |
| Record name | 1,1,1-Trifluoro-N-[(trifluoromethyl)sulfonyl]-N-(trimethylsilyl)methanesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=82113-66-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | TMS Triflimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70451929 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide | |
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Foundational & Exploratory
An In-Depth Technical Guide to the Synthesis of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly referred to as TMS-triflimide or Tf₂NSiMe₃, is a powerful and versatile reagent in modern organic synthesis. Its unique combination of a sterically demanding, yet highly electrophilic silicon center, coupled with the exceptionally non-coordinating and electron-withdrawing nature of the bis(trifluoromethanesulfonyl)imide (triflimide) anion, makes it a superior Lewis acid catalyst and silylating agent. This guide provides an in-depth exploration of the synthesis of TMS-triflimide, offering detailed protocols, mechanistic insights, and practical considerations for its successful preparation and application in a research setting.
This compound is particularly valued for its ability to catalyze a range of transformations, including Diels-Alder reactions, Friedel-Crafts acylations, and Mukaiyama aldol reactions, often with greater efficacy than traditional silyl triflates.[1] Its utility also extends to electrochemistry, where it serves as a component in electrolyte solutions for lithium-ion batteries.[2] Understanding the nuances of its synthesis is paramount for ensuring high purity and optimal performance in these demanding applications.
Chemical Properties and Structure
| Property | Value |
| Molecular Formula | C₅H₉F₆NO₄S₂Si |
| Molecular Weight | 353.33 g/mol |
| Appearance | Colorless to light-colored clear liquid |
| Boiling Point | 115 °C at 2 mmHg[3][4] |
| Density | ~1.543 g/cm³[4] |
| CAS Number | 82113-66-4[5] |
The structure of this compound features a central nitrogen atom bonded to two strongly electron-withdrawing trifluoromethanesulfonyl (-SO₂CF₃) groups and a trimethylsilyl (-Si(CH₃)₃) group. This arrangement results in a highly polarized N-Si bond, rendering the silicon atom highly electrophilic.
Synthesis of this compound: A Detailed Protocol
The most common and direct method for the synthesis of this compound is the silylation of bis(trifluoromethanesulfonyl)imide (HNTf₂) with a suitable silylating agent, typically trimethylsilyl chloride (TMSCl).[6] The reaction proceeds under anhydrous conditions to produce the desired product and hydrogen chloride as a byproduct.
Reaction Mechanism
The reaction is a classic example of an electrophilic substitution at the nitrogen atom of the imide. The lone pair of electrons on the nitrogen atom of bis(trifluoromethanesulfonyl)imide attacks the electrophilic silicon atom of trimethylsilyl chloride. This is followed by the departure of the chloride ion, which then abstracts the proton from the nitrogen to form hydrogen chloride and the final product.
Caption: Proposed reaction mechanism for the synthesis of this compound.
Experimental Protocol
This protocol details the synthesis of this compound from bis(trifluoromethanesulfonyl)imide and trimethylsilyl chloride.[6] Rigorously anhydrous conditions are essential for the success of this synthesis.
Materials and Equipment:
-
Bis(trifluoromethanesulfonyl)imide (HNTf₂)
-
Trimethylsilyl chloride (TMSCl), freshly distilled
-
Anhydrous dichloromethane (CH₂Cl₂)
-
Schlenk flask or a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a nitrogen inlet
-
Ice bath
-
Distillation apparatus for fractional distillation under reduced pressure
Procedure:
-
Reaction Setup: In a flame-dried Schlenk flask under a positive pressure of dry nitrogen, dissolve bis(trifluoromethanesulfonyl)imide (1.0 eq) in anhydrous dichloromethane.
-
Cooling: Cool the solution to 0 °C using an ice bath.
-
Addition of TMSCl: Slowly add freshly distilled trimethylsilyl chloride (1.0 eq) to the stirred solution via a dropping funnel over a period of 30 minutes. The addition is exothermic, and maintaining the temperature at 0 °C is crucial to control the reaction rate and minimize side reactions.
-
Reaction: After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for an additional 12 hours. The progress of the reaction can be monitored by ¹⁹F NMR spectroscopy by observing the disappearance of the starting imide peak and the appearance of the product peak.
-
Work-up and Purification:
Quantitative Data Summary:
| Reagent | Molar Ratio | Molecular Weight ( g/mol ) |
| Bis(trifluoromethanesulfonyl)imide (HNTf₂) | 1.0 | 281.14 |
| Trimethylsilyl chloride (TMSCl) | 1.0 | 108.64 |
| Anhydrous Dichloromethane | Solvent | 84.93 |
Alternative Synthetic Approaches
While the reaction with TMSCl is the most direct route, other methods have also been reported:
-
In-situ Generation: this compound can be prepared in situ through the protodesilylation of allyltrimethylsilane with bis(trifluoromethanesulfonyl)imide.[3] This method is convenient for immediate use of the reagent in subsequent reactions without the need for isolation and purification.
-
Reaction with Silver Triflimide: An older method involves the reaction of silver(I) bis(trifluoromethanesulfonyl)imide (AgNTf₂) with trimethylsilyl chloride.[3] The formation of insoluble silver chloride drives the reaction to completion.
-
Using Hexamethyldisilazane (HMDS): Hexamethyldisilazane can also be used as a silylating agent, reacting with HNTf₂ to form the desired product and ammonia as a byproduct. This method avoids the generation of corrosive HCl.
Characterization
Purity and identity of the synthesized this compound should be confirmed by spectroscopic methods.
-
¹⁹F NMR Spectroscopy: This is a key technique for assessing the purity of the final product. The trifluoromethyl groups give a sharp singlet in the ¹⁹F NMR spectrum. The absence of a peak corresponding to the starting HNTf₂ indicates complete reaction.
-
¹H NMR Spectroscopy: The trimethylsilyl group will show a sharp singlet in the proton NMR spectrum.
-
Elemental Analysis: To confirm the elemental composition of the synthesized compound.
Safety and Handling
This compound is a reactive and corrosive compound that requires careful handling.
-
Hazards: It is known to cause skin and eye irritation.[5][7] Due to its reactivity with water, it should be handled in a moisture-free environment.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling this reagent.[7]
-
Handling: All manipulations should be carried out in a well-ventilated fume hood.[8] Use dry glassware and syringes for transfers. The compound should be stored under an inert atmosphere (e.g., nitrogen or argon) in a tightly sealed container, preferably in a freezer to prevent degradation.[7][9]
-
Spills: In case of a spill, absorb the material with an inert, dry absorbent and dispose of it as hazardous waste. Do not use water to clean up spills.
Troubleshooting Common Issues
| Issue | Possible Cause | Solution |
| Low Yield | Incomplete reaction | - Ensure the use of freshly distilled, high-purity starting materials. - Extend the reaction time or gently heat the reaction mixture after the initial addition. |
| Moisture contamination | - Use rigorously dried glassware and anhydrous solvents. - Maintain a positive pressure of inert gas throughout the reaction. | |
| Product Contamination | Incomplete removal of byproducts | - Ensure efficient removal of HCl and excess TMSCl under vacuum before distillation. |
| Impure starting materials | - Purify starting materials before use. | |
| Difficulty in Purification | Decomposition during distillation | - Ensure a high vacuum is maintained during distillation to keep the temperature as low as possible. |
Applications in Organic Synthesis
This compound is a highly effective Lewis acid catalyst. Its strong electrophilicity and the non-coordinating nature of the triflimide anion make it particularly useful in reactions where traditional Lewis acids may fail or lead to side reactions.
Experimental Workflow for a Catalyzed Reaction
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A Senior Application Scientist's Guide to N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: Nomenclature, Properties, and Advanced Applications
Abstract
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, a structurally complex and highly functionalized organosilicon compound, has emerged as a powerful and versatile reagent in modern chemical synthesis. This guide provides an in-depth analysis of this compound, beginning with its formal IUPAC nomenclature and progressing to its physicochemical properties, synthesis, and core reactivity. We will explore its mechanistic behavior as a potent silylating agent and a source of the non-coordinating triflimide anion. Emphasis is placed on its practical applications in organic synthesis, catalysis, and materials science, with a particular focus on workflows relevant to pharmaceutical and drug development professionals. This document serves as a technical resource for researchers seeking to leverage the unique reactivity of this reagent to address synthetic challenges and innovate in their respective fields.
Nomenclature and Structural Identification
The correct and unambiguous naming of chemical structures is fundamental to scientific communication. The compound commonly known by trivial names such as TMS Triflimide or Tf₂NSiMe₃ has a formal IUPAC name that precisely describes its molecular architecture.
The systematic IUPAC name for this compound is 1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-N-(trimethylsilyl)methanesulfonamide [1][2][3].
This name is derived by treating the molecule as a derivative of methanesulfonamide. Let's deconstruct this nomenclature:
-
Methanesulfonamide : This forms the base of the name, indicating a methane group attached to a sulfonamide (-SO₂NH₂).
-
1,1,1-trifluoro- : This prefix specifies that the methyl group of the methanesulfonamide is substituted with three fluorine atoms, creating a trifluoromethylsulfonyl group (CF₃SO₂-).
-
-N-((trifluoromethyl)sulfonyl)- : This indicates that the nitrogen atom of the sulfonamide is also substituted with a second trifluoromethylsulfonyl group.
-
-N-(trimethylsilyl) : This denotes that the same nitrogen atom is also bonded to a trimethylsilyl group (-Si(CH₃)₃).
While this name is systematically correct, its complexity can obscure the symmetrical nature of the two trifluoromethanesulfonyl groups attached to the central nitrogen. For this reason, synonyms like This compound and [Bis(trifluoromethanesulfonyl)amino]trimethylsilane are frequently used in literature and chemical catalogs[1][2][4].
Key Identifiers:
Caption: 2D representation of the molecular structure.
Physicochemical Properties
Understanding the physical and chemical properties of a reagent is paramount for its effective and safe use in experimental design. This compound is a liquid under standard conditions, a property that facilitates its handling and dispensing in the laboratory.
| Property | Value | Source(s) |
| Molecular Weight | 353.34 g/mol | [1][6] |
| Appearance | Colorless to red to green clear liquid | [4][5][7] |
| Boiling Point | 115 °C at 2 mmHg | [1][5][7] |
| Density | ~1.543 g/cm³ | [1][7] |
| Purity | Typically >95.0% or >97.0% | [1][4][8] |
| Storage Conditions | Store under inert gas, frozen (< -4 °C) | [4][5][6] |
| Solubility | Soluble in most common organic solvents (e.g., dichloromethane, toluene, diethyl ether) | [7] |
| Sensitivity | Moisture and heat sensitive | [4] |
Expertise Insight: The high sensitivity to moisture is a critical handling parameter. The Si-N bond is susceptible to hydrolysis, which would cleave the trimethylsilyl group and generate bis(trifluoromethanesulfonyl)imide (triflimidic acid, HNTf₂). Therefore, all experiments must be conducted under strictly anhydrous and inert conditions (e.g., using dry solvents and a nitrogen or argon atmosphere) to maintain the reagent's integrity and ensure reproducible results.
Synthesis and Availability
While commercially available from various suppliers, understanding the synthesis of this reagent provides insight into its reactivity and potential impurities. Several synthetic routes have been established:
-
From Bis(trifluoromethanesulfonyl)imide (HNTf₂) and a Silyl Source: The most common laboratory preparations involve the reaction of HNTf₂ with a suitable silylating agent. An efficient in situ preparation involves the protodesilylation of allyltrimethylsilane or a trimethylsilyl enol ether with HNTf₂.[7]
-
From a Metal Salt and Trimethylsilyl Chloride: An older method involves the reaction of silver triflimide (AgNTf₂) with trimethylsilyl chloride (TMSCl).[7]
The choice of synthesis route is often dictated by the availability of starting materials, desired purity, and scale of the reaction. For most research applications, purchasing the high-purity commercial product is the most practical approach.
Caption: General workflow for the in-situ synthesis of Tf₂NSiMe₃.
Reactivity and Mechanistic Insights
The utility of this compound stems from two key features: its capacity to act as a powerful trimethylsilylating agent and its ability to generate a very weakly coordinating anion, the triflimide (Tf₂N⁻) anion.
4.1. As a Silylating Agent
The compound is a highly electrophilic silylating agent, significantly more reactive than TMSCl. The two electron-withdrawing trifluoromethanesulfonyl groups polarize the N-Si bond, making the silicon atom highly susceptible to nucleophilic attack. This enhanced reactivity allows it to silylate a wide range of functional groups, including alcohols, ketones, and aldehydes, to form silyl ethers and silyl enol ethers, often under milder conditions than other reagents.[9]
The reaction with a ketone to form a silyl enol ether is a cornerstone transformation in organic synthesis, providing a nucleophilic enol equivalent for subsequent C-C bond-forming reactions like the Mukaiyama aldol addition.[10]
Caption: Simplified mechanism for silyl enol ether formation.
4.2. As a Source of the Triflimide Anion
The conjugate base of triflimidic acid, the triflimide anion (Tf₂N⁻), is an exceptionally stable and non-coordinating anion.[10] This is due to the extensive delocalization of the negative charge across the two sulfonyl groups and the high electronegativity of the fluorine atoms. When Tf₂NSiMe₃ is used as a catalyst or reagent, the resulting triflimide anion does not interfere with cationic intermediates, allowing reactions to proceed that might otherwise be hampered by coordinating anions. This property is crucial in many catalytic processes, including Friedel-Crafts reactions, cycloadditions, and heterocyclization.[11]
Applications in Research and Drug Development
The unique reactivity profile of this reagent makes it an invaluable tool for synthetic chemists, particularly in the pharmaceutical industry where the construction of complex molecular architectures is routine.
-
Organic Synthesis: It is widely used for the formation of sulfonamides and as a catalyst or promoter in a vast array of organic reactions.[10][11] Its ability to facilitate C-amination reactions makes it a valuable source of nitrogen in pharmaceutical chemistry.[11]
-
Catalysis: It is effective in various catalytic processes that are essential for producing complex organic molecules, such as cycloadditions and Friedel-Crafts reactions.[11] In some cases, it is believed to generate a highly Lewis acidic silicon-based catalyst in situ.[10]
-
Fluorination Reactions: The compound can be used in fluorination processes, which is a critical strategy in drug development for modulating the metabolic stability and binding affinity of drug candidates.[5][11]
-
Materials Science: Beyond organic synthesis, it serves as an effective electrolyte component in lithium-ion batteries, contributing to enhanced performance and stability due to its high ionic conductivity and thermal stability.[5][11]
Representative Experimental Protocol: Silylation of an Alcohol
This protocol describes a general procedure for the protection of a primary alcohol as its trimethylsilyl ether, a common step in multi-step synthesis to prevent unwanted side reactions.
Self-Validating System: The success of this protocol relies on maintaining anhydrous conditions. A control reaction using a small amount of water should result in no product formation, confirming the moisture sensitivity of the reagent and the validity of the anhydrous setup.
Methodology:
-
Preparation: A flame-dried, two-neck round-bottom flask equipped with a magnetic stir bar is placed under a positive pressure of dry argon or nitrogen.
-
Reagent Addition: The alcohol substrate (1.0 eq.) and a non-nucleophilic base (e.g., triethylamine, 1.2 eq.) are dissolved in anhydrous dichloromethane (DCM, ~0.1 M). The solution is cooled to 0 °C in an ice bath.
-
Causality: The base is required to neutralize the triflimidic acid (HNTf₂) that is co-generated during the reaction. A non-nucleophilic base is chosen to prevent it from competing with the alcohol in attacking the silylating agent. Cooling the reaction controls the exothermic nature of the silylation.
-
-
Silylating Agent Addition: this compound (1.1 eq.) is added dropwise to the stirred solution via syringe.
-
Reaction Monitoring: The reaction is allowed to warm to room temperature and stirred for 1-4 hours. Progress is monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.
-
Workup: The reaction mixture is quenched by the addition of a saturated aqueous solution of NaHCO₃. The layers are separated, and the aqueous layer is extracted twice with DCM.
-
Causality: The aqueous bicarbonate quench neutralizes any remaining acidic species and helps to remove the triethylammonium triflimide salt.
-
-
Purification: The combined organic layers are dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The resulting crude product is purified by flash column chromatography on silica gel to afford the pure trimethylsilyl ether.
Safety and Handling
As a reactive chemical, proper safety precautions are mandatory.
-
Hazard Identification: The compound is classified as a skin and serious eye irritant.[2][4]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile).
-
Handling: Handle only in a well-ventilated fume hood. As it is moisture-sensitive, use dry syringes and needles for transfers under an inert atmosphere.
-
Storage: Store in a tightly sealed container under an inert atmosphere in a freezer (-20 °C to -4 °C) to ensure long-term stability.[5][6]
Conclusion
1,1,1-trifluoro-N-((trifluoromethyl)sulfonyl)-N-(trimethylsilyl)methanesulfonamide is a reagent of significant strategic importance in modern chemistry. Its high reactivity as an electrophilic silylating agent, combined with the unique properties of its resulting non-coordinating triflimide anion, provides chemists with a powerful tool for a wide range of synthetic transformations. For researchers in drug development, its utility in forming key intermediates, catalyzing complex reactions, and introducing fluorine atoms makes it an indispensable part of the synthetic toolkit. A thorough understanding of its properties, reactivity, and handling requirements, as outlined in this guide, is essential for its successful and safe implementation in the laboratory.
References
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Bistriflimide. (n.d.). In Wikipedia. Retrieved February 7, 2026, from [Link]
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Bis(trifluoromethanesulfonyl)imide. (2025, August 5). ResearchGate. Retrieved February 7, 2026, from [Link]
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Technical Guide: N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf2) in Pharmaceutical Synthesis
Executive Summary
CAS Number: 82113-66-4 Common Name: TMS-NTf2, TMS Triflimide Chemical Formula: C₅H₉F₆NO₄S₂Si Molecular Weight: 353.33 g/mol [1]
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf2) is a "super-Lewis acid" catalyst that has emerged as a critical reagent in modern pharmaceutical synthesis. Unlike traditional Lewis acids (e.g., BF₃·OEt₂, TiCl₄), TMS-NTf2 offers a unique combination of extreme electrophilicity and high solubility in non-polar solvents, driven by the diffuse charge delocalization of the bistriflimide anion ([NTf2]⁻).
This guide dissects the utility of TMS-NTf2 in catalyzing carbon-carbon and carbon-heteroatom bond formations—specifically the Mukaiyama aldol reaction and glycosylation—which are pivotal in the synthesis of polyketides, nucleoside analogs, and complex carbohydrate drugs.
Part 1: Molecular Architecture & Physicochemical Properties
TMS-NTf2 functions as a "silicon-centered" Lewis acid. Its reactivity is governed by the lability of the Si–N bond and the exceptional stability of the leaving group, the bistriflimide anion.
Structural Determinants of Reactivity
The potency of TMS-NTf2 stems from the electron-withdrawing power of the two triflyl (CF₃SO₂-) groups.[2] These groups pull electron density away from the nitrogen, making the Si–N bond highly polarized and the trimethylsilyl (TMS) group exceptionally electrophilic.
Key Structural Features:
-
Super-Leaving Group: The [NTf2]⁻ anion is one of the least coordinating anions known (weakly coordinating anion, WCA). This lack of coordination ensures that the cationic intermediate generated (e.g., the oxocarbenium ion) remains "naked" and highly reactive.
-
Lipophilicity: unlike metal salts, the TMS and trifluoromethyl groups render the molecule soluble in non-polar organic solvents (DCM, Toluene), allowing for homogeneous catalysis in moisture-sensitive environments.
Physicochemical Data Table
| Property | Value | Relevance to Protocol |
| Appearance | Colorless to pale liquid | Visual purity check; yellowing indicates decomposition. |
| Boiling Point | 115 °C (at 2 mmHg) | High boiling point allows for reflux in lower-boiling solvents. |
| Density | ~1.54 g/mL | Dense liquid; requires careful pipetting or weighing. |
| Sensitivity | Hydrolytically unstable | CRITICAL: Reacts violently with water to form Tf₂NH and TMS-OH/TMS₂O. Must be handled under Ar/N₂. |
| Lewis Acidity | > TMSOTf > TMSCl | Stronger activation of donors; effective at lower loadings (0.1–5 mol%). |
Part 2: Mechanistic Pharmacology (Catalysis)[2]
In drug development, "Mechanism of Action" usually refers to biological targets. For this reagent, the "Mechanism" is its catalytic cycle in organic synthesis. We will focus on the Mukaiyama Aldol Reaction , a cornerstone for constructing the carbon backbones of macrolide antibiotics and statins.
The Silicon-Mediated Catalytic Cycle
TMS-NTf2 catalyzes the addition of silyl enol ethers to aldehydes. The mechanism is distinct because the "catalyst" is often regenerated via silicon transfer rather than proton transfer.
Step-by-Step Mechanism:
-
Activation: The highly electrophilic TMS group of TMS-NTf2 coordinates to the carbonyl oxygen of the aldehyde, forming an activated oxocarbenium-like species.
-
Nucleophilic Attack: The silyl enol ether (nucleophile) attacks the activated carbonyl carbon.
-
Silyl Transfer: The TMS group transfers from the enol ether oxygen to the aldolate oxygen. This step is crucial; the weak coordination of the [NTf2]⁻ anion facilitates this transfer.
-
Turnover: The product (silyl aldol adduct) is released, and the active TMS species is regenerated to enter the cycle.
Visualization: Mukaiyama Aldol Catalytic Cycle
Figure 1: Catalytic cycle of TMS-NTf2 mediated Mukaiyama aldol reaction. The non-coordinating [NTf2]- anion stabilizes the high-energy cationic intermediates.
Part 3: Experimental Protocols
Protocol A: Handling and Storage (Self-Validating System)
Objective: Prevent hydrolysis and ensure catalyst activity. Validation Step: The liquid should be fuming-free. If white fumes (Tf₂NH mist) appear upon opening, the reagent is compromised.
-
Environment: Use a glovebox or a rigorous Schlenk line setup.
-
Storage: Store at +4°C or -20°C under Argon.
-
Transfer:
-
Flame-dry all glassware and cool under vacuum.
-
Use gas-tight syringes with PTFE-tipped plungers.
-
Do not use standard steel needles for long-term storage; the reagent can corrode metals over time. Use glass or Teflon cannulas for bulk transfer.
-
Protocol B: Catalytic Glycosylation (Synthesis of Nucleoside Analogs)
Context: Synthesis of 2'-deoxy-nucleosides or complex oligosaccharides. TMS-NTf2 activates glycosyl trichloroacetimidates or phosphates.
Reagents:
-
Glycosyl Donor (1.0 equiv)
-
Glycosyl Acceptor (1.0 - 1.5 equiv)
-
TMS-NTf2 (0.05 - 0.1 equiv)
-
Solvent: Anhydrous DCM or Toluene (0.1 M)
-
Molecular Sieves (4Å, activated)
Step-by-Step Methodology:
-
Preparation: Charge a flame-dried round-bottom flask with the Glycosyl Donor, Acceptor, and activated Molecular Sieves (powdered).
-
Solvation: Add anhydrous DCM under Argon flow. Stir for 30 minutes to ensure the system is strictly anhydrous.
-
Cooling: Cool the reaction mixture to -78°C (dry ice/acetone bath). Note: TMS-NTf2 is highly reactive; low temperature controls stereoselectivity (alpha/beta ratio).
-
Initiation: Add TMS-NTf2 dropwise via syringe.
-
Observation: The reaction often turns slightly yellow.
-
-
Monitoring: Monitor by TLC. Reaction is typically fast (< 1 hour).
-
Quenching: Add Et₃N (Triethylamine) to neutralize the Lewis acid.
-
Workup: Filter through Celite, wash with NaHCO₃ (aq), dry over Na₂SO₄, and concentrate.
Why this works: The TMS-NTf2 activates the imidate leaving group more aggressively than TMSOTf, allowing for glycosylation of sterically hindered acceptors (e.g., the 4-OH of a glucose unit) at lower temperatures, preserving sensitive protecting groups.
Part 4: Clinical & Translational Insights
While TMS-NTf2 is a reagent, its impact translates directly to drug quality and yield.
Comparative Analysis: Lewis Acid Strength
In the synthesis of complex pharmaceutical intermediates (e.g., Taxol side chains), the choice of Lewis acid dictates the yield and side-product profile.
| Catalyst | Relative Acidity | Application Niche | Downside |
| TMS-NTf2 | Highest | Deactivated donors, hindered substrates, "Superacid" catalysis. | High moisture sensitivity; cost. |
| TMSOTf | High | Standard glycosylations, aldol reactions. | Less stable anion; can cause side reactions with labile groups. |
| BF₃·OEt₂ | Moderate | General purpose.[3] | Requires high loading (often stoichiometric); etherate complex can be messy. |
Case Study: Synthesis of C-Aryl Glycosides (SGLT2 Inhibitors)
SGLT2 inhibitors (e.g., Dapagliflozin) contain a C-aryl glycosidic bond.[2] TMS-NTf2 has been utilized to promote the coupling of electron-rich arenes with lactones or glycosyl donors.
-
Advantage: The non-coordinating nature of the [NTf2]⁻ anion prevents "poisoning" of the catalyst by the Lewis basic sites on the drug molecule (e.g., hydroxyls, amines), allowing for lower catalyst loading (turnover number > 100).
References
-
Mukaiyama Aldol Reaction . Organic Chemistry Portal. Available at: [Link]
-
Triflamides and Triflimides: Synthesis and Applications . MDPI. Available at: [Link][4]
-
Koenigs–Knorr Glycosylation Reaction Catalyzed by Trimethylsilyl Trifluoromethanesulfonate . National Institutes of Health (PMC). Available at: [Link]
Sources
FT-IR spectrum of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Spectroscopic Characterization of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide: A Technical Guide
Executive Summary this compound (TMS-NTf2, also known as TMS-TFSI) is a potent Lewis acid catalyst and silylating agent. Its utility in organic synthesis and ionic liquid generation relies entirely on the integrity of the labile Si-N bond. This guide details the FT-IR spectral features required to validate reagent purity, specifically distinguishing the active anhydrous species from its hydrolyzed byproduct, bis(trifluoromethanesulfonyl)imide (HNTf2).
Molecular Architecture & Vibrational Theory
To interpret the spectrum accurately, one must understand the competition for electron density within the molecule. The central nitrogen atom is flanked by two strongly electron-withdrawing triflyl (Tf) groups and one electron-donating trimethylsilyl (TMS) group.
-
The TMS Group: Acts as a "vibrational beacon." The Si-C bonds are highly polarizable, resulting in sharp, intense bands at invariant frequencies (~1255 cm⁻¹ and ~850 cm⁻¹).
-
The NTf2 Core: The
and moieties dominate the fingerprint region (1000–1400 cm⁻¹) with intense absorptions. The delocalization of the nitrogen lone pair into the sulfonyl groups creates a pseudo-double bond character in the S-N bonds. -
The Critical Failure Mode: The Si-N bond is extremely moisture-sensitive. Upon exposure to ambient humidity, it hydrolyzes to release HNTf2 and hexamethyldisiloxane (HMDS). Spectroscopically, this is observed as the "death" of the Si-N interaction and the "birth" of N-H/O-H hydrogen bonding networks.
Figure 1: Molecular connectivity and associated vibrational logic.[1][2][3][4][5][6] The stability of the TMS-N bond is the primary quality attribute.
Detailed Spectral Analysis
The following table synthesizes the characteristic bands for pure TMS-NTf2. Note that the "Fingerprint Region" is crowded due to the overlap of C-F and S=O stretching vibrations.
Table 1: Characteristic FT-IR Bands of TMS-NTf2
| Frequency (cm⁻¹) | Functional Group | Mode Assignment | Intensity | Diagnostic Value |
| 2965, 2905 | C-H (Methyl) | Weak | Confirms presence of TMS group. | |
| 1360–1380 | S=O | Strong | Characteristic of sulfonimides. | |
| 1255 | Si-C | Very Strong | Primary indicator of Silicon. Sharp and distinct. | |
| 1180–1230 | C-F / S=O | Very Strong | Broad, often overlapping envelope. | |
| 1050–1060 | S-N-S | Asymmetric Stretch | Medium | Confirms NTf2 core integrity. |
| 840–855 | Si-C | Strong | Secondary confirmation of TMS. | |
| 600–650 | S-N-S / | Bending / Deformation | Medium | Sensitive to cis/trans conformation of the anion. |
| > 3000 | N-H / O-H | Stretching | ABSENT | Crucial Purity Check. Must be flat baseline. |
The "Red Flag" Region (3200–3500 cm⁻¹)
In a pure sample of TMS-NTf2, the region above 3000 cm⁻¹ should be essentially silent (except for weak C-H stretches).
-
If you see: A broad band centered around 3200–3400 cm⁻¹.
-
Diagnosis: Hydrolysis has occurred.[5][7][8][9] The band corresponds to the N-H stretch of the protonated imide (HNTf2) or O-H from residual moisture. The sample is compromised.
Experimental Protocol: Handling Moisture-Sensitive Reagents
Standard IR sampling techniques (open-air ATR, KBr pellets) will destroy TMS-NTf2 before data acquisition is complete. The following protocol ensures data integrity.
Method: Inert Atmosphere Diamond ATR
-
Why Diamond? The reagent is a strong Lewis acid and can etch ZnSe or KRS-5 crystals. Diamond is chemically resistant.
-
Why Inert? To prevent immediate hydrolysis.
Step-by-Step Workflow:
-
Preparation: Purge the ATR accessory with dry Nitrogen or Argon for 15 minutes prior to background collection.
-
Background: Collect background spectrum (air/gas) with the purge active.
-
Sampling (Glovebox Method - Recommended):
-
Prepare the sample in a glovebox (
ppm ). -
Place a drop of TMS-NTf2 onto the center of a portable ATR transfer cell or seal the liquid in a gas-tight syringe.
-
-
Sampling (Schlenk Method - Alternative):
-
Use a counter-flow of Nitrogen over the ATR crystal.
-
Rapidly transfer the liquid from the Schlenk flask to the crystal using a dry syringe.
-
Immediately cover with the ATR anvil/clamp to minimize atmospheric contact.
-
-
Acquisition: Scan range 4000–500 cm⁻¹; Resolution 4 cm⁻¹; 16–32 scans.
-
Cleaning: Immediately wipe with dry dichloromethane (DCM) followed by isopropanol.
Figure 2: Quality Control Workflow for moisture-sensitive silylating agents.
Diagnostic Applications
A. Monitoring Silylation Reactions
When using TMS-NTf2 to silylate an alcohol or amine:
-
Start: Spectrum shows broad O-H/N-H bands of the substrate.
-
Progress: Appearance of the sharp 1255 cm⁻¹ (Si-C) band.
-
Completion: Disappearance of the substrate's O-H/N-H band. Note that the byproduct (HNTf2) will have an N-H band, so this method is best used when HNTf2 is removed or neutralized in situ.
B. Differentiating TMS-NTf2 from HNTf2
| Feature | TMS-NTf2 | HNTf2 (Protonated) |
| 3200–3400 cm⁻¹ | Silent | Broad, Medium/Strong (N-H) |
| 1255 cm⁻¹ | Sharp, Strong | Absent (or weak impurity) |
| 850 cm⁻¹ | Sharp, Strong | Absent |
References
-
Sigma-Aldrich. this compound Product Specification & Safety Data Sheet.Link
-
Paschoal, V. H., et al. (2017).[10] "Vibrational Spectroscopy of Ionic Liquids." Chemical Reviews, 117(10), 7053–7112.[10] (Provides foundational assignments for the NTf2 anion). Link
-
NIST Chemistry WebBook. Infrared Spectroscopy of Trimethylsilyl derivatives. (General reference for TMS group frequencies). Link
-
TCI Chemicals. Bis(trifluoromethanesulfonyl)imide Derivatives.[1]Link
Sources
- 1. CAS#:82113-66-4 | this compound | Chemsrc [chemsrc.com]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Frontiers | So Similar, yet so Different: The Case of the Ionic Liquids N-Trimethyl-N (2-methoxyethyl)ammonium Bis (trifluoromethanesulfonyl)imide and N,N-Diethyl-N-methyl-N(2-methoxyethyl)ammonium bis(trifluoromethanesulfonyl)imide [frontiersin.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. escholarship.org [escholarship.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. pubs.acs.org [pubs.acs.org]
A Technical Guide to the Lewis Acidity of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2): Principles and Applications
For Researchers, Scientists, and Drug Development Professionals
Abstract
N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide, commonly abbreviated as TMSNTf2, has emerged as a uniquely potent and versatile reagent in modern organic synthesis. Its efficacy is rooted in its pronounced Lewis acidity, which surpasses that of many conventional silyl-based and metal-derived Lewis acids. This guide provides an in-depth exploration of the fundamental principles governing the Lewis acidity of TMSNTf2, methodologies for its quantitative assessment, and its practical application in catalyzing key organic transformations. By synthesizing foundational theory with field-proven experimental protocols, this document serves as a comprehensive resource for scientists seeking to leverage the unique catalytic power of TMSNTf2 in their research and development endeavors.
Introduction: The Genesis of a Superior Silyl Lewis Acid
In the vast landscape of Lewis acid catalysis, the quest for reagents that combine high activity with functional group tolerance and operational simplicity is perpetual. While traditional silyl Lewis acids, such as trimethylsilyl trifluoromethanesulfonate (TMSOTf), are staples in the synthetic chemist's toolkit, their catalytic power can be insufficient for activating less reactive substrates.[1] This limitation spurred the investigation into silyl derivatives with even more electron-withdrawing counterions.
This compound (TMSNTf2) represents a significant advancement in this area. The molecule's design is key to its enhanced reactivity. The central silicon atom is bonded to a nitrogen atom flanked by two exceptionally powerful electron-withdrawing trifluoromethanesulfonyl (Tf) groups. This arrangement dramatically increases the electrophilicity of the silicon center, making it a potent Lewis acid. Furthermore, the resulting bis(trifluoromethanesulfonyl)imide (NTf2-) anion is remarkably stable and non-coordinating, which is a critical feature for effective catalysis.[2] This guide will dissect the origins of this potent Lewis acidity, provide methods for its quantification, and illustrate its application in synthetically valuable reactions.
The Molecular Architecture of a Potent Lewis Acid
The remarkable Lewis acidity of TMSNTf2 is not accidental but a direct consequence of its electronic and structural properties.
-
Inductive Electron Withdrawal: The two trifluoromethanesulfonyl (SO2CF3) groups are among the most powerful electron-withdrawing groups known in organic chemistry.[3] They exert a strong negative inductive effect (-I) on the central nitrogen atom. This effect is relayed to the silicon atom through the Si-N bond, creating a significant partial positive charge (δ+) on the silicon. This electron deficiency makes the silicon atom a highly effective electron-pair acceptor—the very definition of a Lewis acid.
-
The Non-Coordinating Anion Advantage: Upon coordination to a Lewis base (e.g., the oxygen of a carbonyl group), the trimethylsilyl moiety is transferred, leaving behind the bis(trifluoromethanesulfonyl)imide (NTf2-) anion. The negative charge on this anion is extensively delocalized over two sulfonyl groups and six fluorine atoms. This high degree of charge delocalization renders the NTf2- anion exceptionally stable and poorly nucleophilic.[2] In a catalytic cycle, this non-coordinating nature is paramount; it prevents the anion from tightly binding to and deactivating the catalyst or participating in undesired side reactions.
NMR studies have demonstrated that TMSNTf2 is significantly more effective at complexing with carbonyl groups than the more traditional TMSOTf, confirming its superior Lewis acidic character.[4] This enhanced ability to activate Lewis basic functional groups is the cornerstone of its catalytic prowess.
Quantitative Assessment of Lewis Acidity
To rationally apply a Lewis acid in synthesis, its strength must be quantified. Several methods exist for this purpose, with NMR-based techniques being particularly powerful and convenient.[5]
The Gutmann-Beckett Method
One of the most common methods for determining Lewis acidity is the Gutmann-Beckett method, which uses a phosphorus-based probe molecule, typically triethylphosphine oxide (Et3PO), and ³¹P NMR spectroscopy.[6][7] The Lewis basic oxygen atom of Et3PO coordinates to the Lewis acid, causing a downfield shift in the ³¹P NMR signal.[8] The magnitude of this shift (Δδ³¹P) is proportional to the strength of the Lewis acid.
The Acceptor Number (AN) can be calculated from the observed chemical shift of the Et3PO-Lewis acid adduct (δ_sample) using the following formula, referenced against Et3PO in a non-coordinating solvent like hexane (δ = 41.0 ppm) and the strong Lewis acid SbCl5 (δ = 86.1 ppm, AN = 100).[7]
AN = 2.21 * (δ_sample - 41.0)
This method provides a reliable scale for comparing the relative strengths of various Lewis acids under consistent experimental conditions.
Comparative Lewis Acidity
By employing methods like the Gutmann-Beckett titration, a comparative scale of Lewis acidity can be established. TMSNTf2 consistently demonstrates a higher Lewis acidity than many other common silylating agents and metal-based Lewis acids.
| Lewis Acid | Typical Acceptor Number (AN) or Relative Strength |
| TMSNTf2 | Very High (Exceeds TMSOTf) |
| TMSOTf (Trimethylsilyl trifluoromethanesulfonate) | High |
| BF3·OEt2 (Boron trifluoride diethyl etherate) | Moderate-High |
| TiCl4 (Titanium tetrachloride) | High |
| ZnBr2 (Zinc bromide) | Moderate |
Note: Absolute AN values can vary with solvent and concentration. This table represents a general qualitative comparison based on reactivity.
Catalytic Applications: Harnessing Lewis Acidity in Synthesis
The potent Lewis acidity of TMSNTf2 translates into high efficiency for a range of important organic transformations. Its ability to activate carbonyl compounds, acetals, and other Lewis basic substrates under mild conditions makes it a valuable tool.[1][4][9]
The Mukaiyama Aldol Reaction
A cornerstone of C-C bond formation, the Mukaiyama aldol reaction involves the addition of a silyl enol ether to a carbonyl compound, typically an aldehyde or ketone.[10] The reaction is catalyzed by a Lewis acid, which activates the carbonyl electrophile towards nucleophilic attack.[11]
TMSNTf2 is an exceptional catalyst for this transformation.[12] Its high Lewis acidity allows for efficient activation of the aldehyde at low catalyst loadings.
Catalytic Cycle:
-
Activation: The Lewis acidic silicon atom of TMSNTf2 coordinates to the carbonyl oxygen of the aldehyde, significantly increasing its electrophilicity.
-
Nucleophilic Attack: The silyl enol ether attacks the activated carbonyl carbon, forming a new C-C bond and generating a silylated aldol adduct intermediate.
-
Silyl Transfer & Catalyst Turnover: A trimethylsilyl group is transferred to the newly formed alkoxide, releasing the β-silyloxy ketone product. The catalyst is regenerated in the process, although the precise turnover mechanism can be complex and may involve the in-situ formation of other silylated species.
// Nodes Aldehyde [label="Aldehyde (R¹CHO)"]; TMSNTf2_Cat [label="TMSNTf2", shape=ellipse, fillcolor="#FBBC05"]; Activated_Complex [label="Activated Carbonyl\n[R¹CHO-TMSNTf₂]", fillcolor="#EA4335", fontcolor="#FFFFFF"]; SilylEnolEther [label="Silyl Enol Ether\n(R²C=C(R³)OTMS)"]; Intermediate [label="Silylated Aldol Adduct"]; Product [label="β-Silyloxy Ketone\n(Product)"]; Regen_Cat [label="Catalyst Turnover", shape=ellipse, style=dashed, color="#5F6368"];
// Edges Aldehyde -> Activated_Complex [label=" 1. Activation", color="#4285F4"]; TMSNTf2_Cat -> Activated_Complex [color="#4285F4"]; SilylEnolEther -> Intermediate [label=" 2. C-C Bond Formation", color="#34A853"]; Activated_Complex -> Intermediate [style=dashed, color="#34A853"]; Intermediate -> Product [label=" 3. Silyl Transfer", color="#EA4335"]; Intermediate -> Regen_Cat [style=dashed, label="[NTf₂]⁻", color="#5F6368"]; Regen_Cat -> TMSNTf2_Cat [style=dashed, color="#5F6368"];
// Invisible nodes for alignment {rank=same; Aldehyde; SilylEnolEther;} } केंद Caption: Catalytic cycle of the TMSNTf2-catalyzed Mukaiyama Aldol reaction.
Diels-Alder Reactions
The Diels-Alder reaction, a powerful tool for the construction of six-membered rings, is often accelerated by Lewis acids. This is particularly true for reactions involving α,β-unsaturated carbonyl compounds as dienophiles. The Lewis acid coordinates to the carbonyl group, lowering the LUMO energy of the dienophile and accelerating the cycloaddition.
TMSNTf2 has been shown to be a superior catalyst to TMSOTf for the Diels-Alder reaction of α,β-unsaturated esters with various dienes.[4] A key advantage is its tolerance of many sensitive functional groups, a common challenge when using metal-derived Lewis acids which can cause decomposition of reactants.
Experimental Protocols: A Practical Guide
The following sections provide standardized, self-validating protocols for the quantification of Lewis acidity and the execution of a representative catalytic reaction.
Protocol: Quantification of Lewis Acidity via ³¹P NMR Titration (Gutmann-Beckett Method)
This protocol describes the determination of the Acceptor Number (AN) for TMSNTf2 using triethylphosphine oxide (Et3PO) as the NMR probe.
Materials & Reagents:
-
This compound (TMSNTf2), anhydrous
-
Triethylphosphine oxide (Et3PO), dried under vacuum
-
Deuterated dichloromethane (CD₂Cl₂), anhydrous, in a sealed ampoule
-
NMR tubes with J. Young valves or septa
-
Argon or Nitrogen gas supply (inert atmosphere)
-
Glass syringes, oven-dried
Workflow:
Step-by-Step Methodology:
-
Preparation (Strictly under Inert Atmosphere):
-
All glassware must be rigorously oven-dried and cooled under a stream of inert gas.
-
Prepare a 0.1 M stock solution of Et3PO in anhydrous CD₂Cl₂.
-
Prepare a 0.1 M stock solution of TMSNTf2 in anhydrous CD₂Cl₂.
-
-
Sample Formulation:
-
Using a gas-tight syringe, transfer 0.5 mL of the Et3PO stock solution into a dry NMR tube equipped with a J. Young valve.
-
Acquire a reference ³¹P NMR spectrum of this solution if desired.
-
Carefully add 0.5 mL of the TMSNTf2 stock solution to the NMR tube. This will create a 1:1 molar ratio of the Lewis acid to the probe molecule in a final concentration of 0.05 M.
-
Gently agitate the tube to ensure thorough mixing.
-
-
NMR Acquisition:
-
Acquire a proton-decoupled ³¹P NMR spectrum (³¹P{¹H}). Ensure the spectral width is sufficient to observe the downfield-shifted peak.
-
Use an appropriate relaxation delay (D1) to ensure quantitative signal integration, although for simple peak position determination, this is less critical.
-
-
Data Analysis:
-
Reference the spectrum appropriately (e.g., using an external standard of 85% H₃PO₄ at 0 ppm).
-
Identify the chemical shift (δ) of the Et3PO-TMSNTf2 adduct.
-
Calculate the Acceptor Number using the formula: AN = 2.21 * (δ_sample - 41.0).
-
Self-Validation & Trustworthiness: The integrity of this protocol relies on the exclusion of atmospheric moisture, which can hydrolyze TMSNTf2 and compete for coordination to the Lewis acid, leading to erroneously low Acceptor Numbers. The use of anhydrous solvents and reagents, along with inert atmosphere techniques, is non-negotiable. Running a known standard, such as TMSOTf, in parallel can validate the experimental setup and referencing.
Protocol: TMSNTf2-Catalyzed Mukaiyama Aldol Addition
This protocol details a representative reaction between benzaldehyde and the silyl enol ether of acetophenone.
Materials & Reagents:
-
This compound (TMSNTf2)
-
Benzaldehyde, freshly distilled
-
(1-Phenylvinyloxy)trimethylsilane (silyl enol ether of acetophenone)
-
Dichloromethane (CH₂Cl₂), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous magnesium sulfate (MgSO₄)
-
Standard laboratory glassware, oven-dried
-
Magnetic stirrer and stir bars
-
Argon or Nitrogen gas supply
Step-by-Step Methodology:
-
Reaction Setup:
-
To an oven-dried, 25 mL round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add anhydrous CH₂Cl₂ (10 mL).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
-
Reagent Addition:
-
Add benzaldehyde (1.0 mmol, 1.0 eq) to the cooled solvent.
-
Add (1-phenylvinyloxy)trimethylsilane (1.2 mmol, 1.2 eq).
-
In a separate vial, prepare a dilute solution of TMSNTf2 in CH₂Cl₂ (e.g., 0.05 mmol, 0.05 eq, in 1 mL CH₂Cl₂).
-
Add the TMSNTf2 solution dropwise to the reaction mixture over 1 minute.
-
-
Reaction Monitoring:
-
Stir the reaction at -78 °C.
-
Monitor the reaction progress by thin-layer chromatography (TLC) or LC-MS by quenching small aliquots in a saturated NaHCO₃ solution. The reaction is typically complete within 1-3 hours.
-
-
Workup and Purification:
-
Once the reaction is complete, quench by adding 10 mL of saturated aqueous NaHCO₃ solution.
-
Allow the mixture to warm to room temperature.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with CH₂Cl₂ (2 x 10 mL).
-
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the silylated aldol adduct.
-
Conclusion and Future Outlook
This compound is a powerful Lewis acid catalyst whose utility stems from a rationally designed molecular structure. The combination of a highly electrophilic silicon center and a weakly coordinating counterion affords a catalyst that is often more effective and tolerant than its predecessors. The quantitative methods and practical protocols detailed in this guide provide a framework for researchers to confidently employ TMSNTf2 to solve challenging synthetic problems. As the demand for efficient and selective chemical transformations grows, particularly in complex molecule synthesis for drug development, the application of potent, metal-free Lewis acids like TMSNTf2 will undoubtedly continue to expand, opening new avenues for chemical innovation.
References
Sources
- 1. Report: New Reactivity Mediated by Trimethylsilyl Trifluoromethanesulfonate (62nd Annual Report on Research Under Sponsorship of The American Chemical Society Petroleum Research Fund) [acswebcontent.acs.org]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. How to Test Lewis Acid Strength Using NMR? [eureka.patsnap.com]
- 6. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 7. Gutmann–Beckett method - Wikipedia [en.wikipedia.org]
- 8. magritek.com [magritek.com]
- 9. Trimethylsilyl Trifluoromethanesulfonate-Accelerated Addition of Catalytically Generated Zinc Acetylides to Aldehydes [organic-chemistry.org]
- 10. Mukaiyama aldol addition - Wikipedia [en.wikipedia.org]
- 11. Mukaiyama Aldol Addition [organic-chemistry.org]
- 12. researchgate.net [researchgate.net]
Thermal Stability of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
This guide provides a comprehensive technical analysis of the thermal stability, degradation mechanisms, and handling protocols for N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf
A Technical Deep Dive for Application Scientists
Executive Summary & Physicochemical Profile[1][2]
This compound (CAS: 82113-66-4), often abbreviated as TMS-NTf
However, a critical distinction must be made regarding its stability:
-
The Anion (NTf
): Extremely thermally stable (up to ~400°C). -
The Reagent (TMS-NTf
): Moderately stable covalently-bonded liquid. Its "instability" is primarily governed by hydrolytic sensitivity and volatility , rather than intrinsic thermal decomposition of the backbone.
Key Physicochemical Properties
| Property | Value | Notes |
| Molecular Formula | C | |
| Molecular Weight | 353.33 g/mol | |
| Appearance | Colorless liquid | Fumes in air (hydrolysis) |
| Density | ~1.5 g/mL | High density typical of fluorinated species |
| Boiling Point | 115°C @ 2 mmHg | Stable enough for vacuum distillation |
| Predicted BP | ~237°C @ 760 mmHg | Likely decomposes/fumes before reaching this at atm pressure |
| Storage | < 0°C (Freezer) | Under Inert Atmosphere (Ar/N |
Thermal Decomposition Analysis
The thermal stability of TMS-NTf
Intrinsic Thermal Limits (The Covalent Si–N Bond)
Unlike ionic liquids containing the NTf
-
Vacuum Stability: The compound is stable in the gas phase at 115°C (2 mmHg), allowing for purification via fractional distillation.
-
Atmospheric Instability: At atmospheric pressure, heating toward its theoretical boiling point (~237°C) increases the kinetic energy of the Si–N bond, leading to thermal redistribution or "scrambling" before boiling occurs.
-
Decomposition Products: High-temperature pyrolysis (>300°C) eventually cleaves the C–S and N–S bonds, releasing SO
, CF radicals, and volatile silanes.
The Hydrolytic-Thermal Paradox
For most researchers, "thermal instability" in TMS-NTf
Degradation Pathway Diagram
The following diagram illustrates the primary degradation pathway (Hydrolysis) compared to the high-temperature decomposition.
Figure 1: Degradation pathways of TMS-NTf
Experimental Protocols
Purification via Vacuum Distillation
Why this matters: Commercial samples often contain hydrolyzed Tf
Protocol:
-
Setup: Use a short-path distillation apparatus with greaseless joints (or Krytox grease). Standard silicone grease will degrade upon contact with TMS-NTf
. -
Vacuum: Apply a high vacuum (< 5 mmHg).
-
Heating: Slowly heat the oil bath.
-
Fraction 1 (Impurities): Collect distillate up to ~90°C (at 2 mmHg). This is likely Tf
NH or TMS-OH byproducts. -
Fraction 2 (Target): Collect the steady fraction boiling at 115°C (2 mmHg) .
-
-
Storage: Immediately transfer under Argon into a Schlenk tube or glovebox. Store at -20°C.
Thermal Stability Testing (TGA)
If validating a new formulation or electrolyte mix containing TMS-NTf
-
Pan Selection: Use Alumina (Al
O ) or Gold pans. Aluminum pans may react with the superacidic byproducts if decomposition occurs. -
Atmosphere: Dry Nitrogen or Argon (Flow rate: 50 mL/min). Crucial: Any oxygen or moisture will skew results.
-
Ramp: 10°C/min from 25°C to 500°C.
-
Data Interpretation:
-
Mass Loss < 150°C: Indicates solvent/moisture contamination or hydrolysis.
-
Mass Loss ~200-250°C: Evaporation of TMS-NTf
(if open pan) or decomposition (if sealed). -
Mass Loss > 350°C: Decomposition of the NTf
core.
-
Applications & Thermal Limits
Lewis Acid Catalysis
TMS-NTf
-
Operational Range: Typically -78°C to 25°C .
-
Upper Limit: Reactions above 50°C are discouraged unless in a sealed, anhydrous system. At higher temperatures, the catalyst can silylate the solvent or substrates non-selectively.
-
Mechanism: The Si atom coordinates to the nucleophile (e.g., carbonyl oxygen), releasing the weakly coordinating NTf
anion.
Electrolyte Additive (Li-ion Batteries)
Used to scavenge moisture and stabilize the SEI (Solid Electrolyte Interphase).
-
Thermal Benefit: Unlike LiPF
(which degrades ~60°C), the NTf anion is stable. However, the TMS-component is sacrificial. It reacts with surface impurities during the first formation cycle. -
Safety Note: In a thermal runaway event (>150°C), TMS-NTf
will vaporize and potentially contribute to pressure buildup, though it is less flammable than carbonate solvents.
Safety & Handling (The "Self-Validating" Workflow)
Because TMS-NTf
The "Fume Test" (Self-Validation):
-
Open the storage container carefully in a fume hood.
-
If you see visible white fumes , the reagent is reacting with atmospheric moisture.
-
Interpretation: A small amount of fuming is normal for high-purity Lewis acids. Zero fuming may indicate the reagent has already fully hydrolyzed to the solid acid (check physical state: liquid = good, solid/sludge = bad).
Quenching Spills: Do NOT use water directly. The reaction is exothermic and releases acid mist.
-
Cover spill with solid Sodium Bicarbonate (NaHCO
) or Calcium Carbonate. -
Slowly add isopropanol to consume the silyl group.
-
Once neutralized, clean with water.
References
-
Distillation & Physical Properties
-
Thermal Stability of NTf2 Anion
-
Thermally stable bis(trifluoromethylsulfonyl)imide salts. ResearchGate. Link
-
-
Catalytic Applications & Mechanisms
-
Metal-free "coordination-insertion" Ring-Opening Polymerization. ResearchGate. Link
- Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant Lewis acid catalyst. Tetrahedron Letters. (Cited in context of reaction limits).
-
-
Safety Data
-
Safety Data Sheet: this compound. TCI Chemicals. Link
-
Methodological & Application
Application Note: High-Efficiency Synthesis of Silyl Enol Ethers via Catalytic Silylation with Trimethylsilyl Bis(trifluoromethanesulfonyl)imide (TMS-TFSI)
Abstract
Silyl enol ethers are pivotal intermediates in modern organic synthesis, enabling a wide array of carbon-carbon bond-forming reactions such as the Mukaiyama aldol reaction. This application note provides a comprehensive guide to the synthesis of silyl enol ethers from enolizable carbonyl compounds using trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-TFSI, also known as TMS-NTf₂). We present the mechanistic underpinnings of this transformation, optimized reaction protocols, and expert insights into key experimental parameters. The high electrophilicity of the silicon center in TMS-TFSI, driven by the powerful electron-withdrawing nature of the two trifluoromethanesulfonyl groups, allows for rapid and efficient silylation under mild conditions, often outperforming traditional reagents like trimethylsilyl chloride (TMSCl).
Introduction: The Advantage of TMS-TFSI in Silylation
The conversion of a ketone or aldehyde to a silyl enol ether is a cornerstone transformation in synthetic chemistry. These intermediates serve as versatile enolate surrogates, offering controlled reactivity and enhanced stability. While trimethylsilyl chloride (TMSCl) in the presence of a base is a classic method for this conversion, its moderate reactivity often necessitates harsh conditions or strong bases like lithium diisopropylamide (LDA).[1]
Trimethylsilyl triflates, such as TMS-OTf and the structurally related TMS-TFSI, represent a significant advancement in silylation technology. The triflimide ([N(SO₂CF₃)₂]⁻) anion is an exceptionally good leaving group, rendering the silicon atom in TMS-TFSI highly electrophilic. This intrinsic reactivity leads to several key advantages:
-
Enhanced Reaction Rates: Silyl triflates can react orders of magnitude faster than their chloride counterparts, enabling transformations at lower temperatures and shorter reaction times.[2]
-
Catalytic Potential: The high reactivity allows for the use of catalytic amounts of the silylating agent in certain transformations, with the active catalyst being regenerated in situ.[3]
-
Mild Reaction Conditions: Efficient silylation can be achieved with weak, non-nucleophilic amine bases like triethylamine (Et₃N) or diisopropylethylamine (DIPEA), avoiding the strongly basic and cryogenic conditions required for kinetic enolate formation with LDA.[1][4]
-
High Yields: The method is robust and provides excellent yields for a wide range of enolizable carbonyl substrates.[3]
This guide will focus on the practical application of TMS-TFSI (or the closely related and often interchangeably used TMS-OTf) for the reliable synthesis of silyl enol ethers.
Reaction Mechanism and Rationale
The silylation of a carbonyl compound using TMS-TFSI in the presence of a tertiary amine base (e.g., Et₃N) is a well-established process. The mechanism proceeds through several key steps, which explains the choice of reagents and conditions.
-
Activation of the Carbonyl: The Lewis acidic silicon atom of TMS-TFSI coordinates to the carbonyl oxygen. This step increases the acidity of the α-protons.
-
Deprotonation: The amine base abstracts an α-proton, leading to the formation of an enolate intermediate. The choice of a relatively weak base like triethylamine favors the formation of the more substituted, thermodynamically stable enol ether.[1]
-
Silyl Transfer & Product Formation: The enolate oxygen attacks the now proximal silicon atom, displacing the triflimide anion and forming the neutral silyl enol ether product.
-
Byproduct Formation: The protonated amine base forms an ammonium triflimide salt, which is typically removed during aqueous workup.
The overall process is driven by the formation of the very strong silicon-oxygen bond.[1]
Caption: Proposed mechanism for TMS-TFSI mediated silylation.
Key Reaction Parameters and Optimization
Optimizing the synthesis of silyl enol ethers requires careful consideration of several factors. The protocol's trustworthiness relies on controlling these variables to ensure reproducibility and high yields.
| Parameter | Recommendation | Rationale & Expert Insights |
| Silylating Agent | TMS-TFSI or TMS-OTf | Both offer exceptional reactivity. TMS-TFSI can be generated in situ from Tf₂NH.[3] The choice may depend on commercial availability and cost. |
| Base | Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA) | Use a slight excess (1.2 - 2.0 eq.). These non-nucleophilic bases are strong enough to deprotonate the activated carbonyl but weak enough to favor the thermodynamic enolate.[1] Ensure the base is freshly distilled and dry. |
| Solvent | Dichloromethane (DCM) or Dichloroethane (DCE) | Anhydrous, non-protic solvents are critical to prevent hydrolysis of the silylating agent and the product.[5][6] DCM is often preferred due to its volatility, simplifying product isolation. |
| Temperature | 0 °C to Room Temp | The initial addition of the highly reactive TMS-TFSI should be performed at 0 °C to control the exotherm.[4][6] The reaction can then be allowed to warm to room temperature to ensure completion. |
| Stoichiometry | Carbonyl (1.0 eq.), Base (2.0 eq.), TMS-TFSI (1.2 eq.) | A slight excess of TMS-TFSI ensures complete conversion of the starting material. Using two equivalents of base can help drive the reaction to completion and ensure all generated triflic acid is neutralized. |
| Atmosphere | Inert (Nitrogen or Argon) | The reaction is sensitive to moisture. Using an inert atmosphere and oven-dried glassware is essential for preventing the decomposition of TMS-TFSI and ensuring high yields.[5] |
Detailed Experimental Protocol
This section provides a detailed, step-by-step methodology for the synthesis of a silyl enol ether from a generic ketone. This protocol is adapted from a verified procedure and is designed to be a self-validating system.
Caption: Experimental workflow for silyl enol ether synthesis.
Materials and Equipment
-
Reagents:
-
Enolizable ketone (e.g., α-tetralone)
-
Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-TFSI) or Trimethylsilyl trifluoromethanesulfonate (TMSOTf)
-
Triethylamine (Et₃N), freshly distilled from CaH₂
-
Dichloromethane (DCM), anhydrous (e.g., from a solvent purification system)
-
Deionized Water or Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Sodium Sulfate (Na₂SO₄) or Magnesium Sulfate (MgSO₄)
-
Solvents for chromatography (e.g., Hexane, Ethyl Acetate)
-
-
Equipment:
-
Round-bottom flask, oven-dried
-
Magnetic stirrer and stir bar
-
Septa and nitrogen/argon inlet
-
Syringes and needles
-
Ice bath
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
-
Step-by-Step Procedure
-
Reaction Setup: To an oven-dried round-bottom flask equipped with a magnetic stir bar and under a positive pressure of nitrogen, add the ketone (1.0 eq., e.g., 3.4 mmol).
-
Solvent and Base Addition: Add anhydrous dichloromethane (approx. 0.2 M concentration, e.g., 14 mL) followed by freshly distilled triethylamine (2.0 eq., e.g., 6.8 mmol).
-
Cooling: Cool the resulting solution to 0 °C using an ice-water bath.
-
TMS-TFSI Addition: Slowly add TMS-TFSI or TMSOTf (1.2 eq., e.g., 4.1 mmol) dropwise to the stirred solution via syringe over 5-10 minutes. Expert Tip: Slow addition is crucial to manage the exothermic reaction and prevent side product formation.
-
Reaction Monitoring: After the addition is complete, stir the reaction mixture at 0 °C for 30 minutes, then remove the ice bath and allow the reaction to warm to room temperature. Stir for 4-6 hours. Monitor the consumption of the starting material by Thin Layer Chromatography (TLC) or UPLC. Note: Silyl enol ethers can be unstable on silica TLC plates; co-spotting with a standard and rapid elution is recommended.[5]
-
Quenching and Workup: Once the reaction is complete, cool the flask again to 0 °C and carefully quench the reaction by adding deionized water (e.g., 20 mL) or a saturated aqueous solution of NaHCO₃.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer one more time with dichloromethane (e.g., 10 mL).
-
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: The crude product is purified by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate mixtures) to afford the pure silyl enol ether.
Troubleshooting
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low or No Yield | 1. Wet reagents/solvents. 2. Inactive silylating agent. 3. Insufficient base. | 1. Ensure all glassware is oven-dried. Use freshly distilled base and anhydrous solvent.[5] 2. Use a fresh bottle of TMS-TFSI/TMSOTf or purchase from a reputable supplier. 3. Ensure stoichiometry of the base is correct (1.2-2.0 eq.). |
| Formation of Aldol Side Products | Incomplete silylation allows enolates to react with remaining ketone. | Ensure a slight excess of TMS-TFSI is used. Maintain low temperature (0 °C) during addition to favor silylation over aldol reaction. |
| Product Hydrolysis During Workup/Purification | Silyl enol ethers are sensitive to acid. Residual triflic acid or acidic silica gel can cause decomposition. | 1. Quench with a mild base like saturated NaHCO₃ solution. 2. Neutralize silica gel by pre-treating with a 1% solution of Et₃N in the eluent, then flushing with pure eluent before loading the sample. |
| Incomplete Reaction | Sterically hindered ketone or insufficient reaction time. | For difficult substrates, increase the reaction time or consider using a slightly more forcing, non-nucleophilic base like DBU in catalytic amounts. |
Conclusion
The use of TMS-TFSI or TMS-OTf provides a highly efficient, rapid, and mild method for the synthesis of silyl enol ethers from a broad range of carbonyl compounds. By leveraging the high electrophilicity of the silylating agent, this protocol circumvents the need for cryogenic temperatures and pyrophoric bases associated with traditional methods. The detailed procedure and troubleshooting guide presented herein offer researchers a reliable and reproducible system for accessing these critical synthetic intermediates, facilitating advancements in drug discovery and complex molecule synthesis.
References
-
Radomkit, S., White, J. A. H., Chong, E., & Zhang, Y. (2024). MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals. Journal of Organic Chemistry, 89(9), 5555–5559. [Link]
-
Aure Chemical. (n.d.). Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? Aure Chemical Blog. [Link]
-
Lauher, J. (2021). Silyl Enol Ethers. YouTube. [Link]
-
Wang, Z., et al. (2023). An Electroreductive Approach to Radical Silylation via the Activation of Strong Si–Cl Bond. ChemRxiv. [Link]
-
Reddy, K. S., et al. (2011). Mild and efficient catalytic method for α-trimethylsilyl ketones. Arkivoc, 2011(4), 17-25. [Link]
-
Wikipedia contributors. (2023). Silyl enol ether. Wikipedia, The Free Encyclopedia. [Link]
-
Aure Chemical. (n.d.). Protecting Groups in Organic Chemistry: The Role of Trimethylsilyl Chloride. Aure Chemical Blog. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of silyl enol ethers and related compounds. . [Link]
-
Takasu, K., et al. (2012). Trifluoromethanesulfonimide-Catalyzed (2 + 2)-Cycloaddition of Silyl Enol Ethers with α,β-Unsaturated Esters. Organic Syntheses, 89, 235. [Link]
-
Li, Y., et al. (2024). Thiofunctionalization of Silyl Enol Ether: An Efficient Approach for the Synthesis of β-Keto Sulfides. Molecules, 29(10), 2276. [Link]
-
Organic Syntheses Procedure. (n.d.). . [Link]
-
Organic Syntheses Procedure. (n.d.). . [Link]
-
ResearchGate. (2019). What is the best way to add TMSCl for the silylation protection of CARBOHYDRATES? ResearchGate Q&A. [Link]
-
Jennings, M. P., & Johnson, K. M. (2021). One-Pot Synthesis of 2-Methylfurans from 3-(Trimethylsilyl)propargyl Acetates Promoted by Trimethylsilyl Trifluoromethanesulfonate. UR Scholarship Repository. [Link]
Sources
- 1. Silyl enol ether - Wikipedia [en.wikipedia.org]
- 2. Trimethylsilyl Triflate vs Trimethylsilyl Chloride: Which Silylating Agent Performs Better? | Aure Chemical [aurechem.com]
- 3. Organic Syntheses Procedure [orgsyn.org]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. researchgate.net [researchgate.net]
Application Notes and Protocols for Stereoselective Synthesis Using N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Introduction: Unlocking Stereochemical Control with a Powerful Silylating Reagent
In the intricate world of complex molecule synthesis, particularly in the realm of drug discovery and development, the precise control of stereochemistry is not merely a desirable attribute but an absolute necessity. The spatial arrangement of atoms within a molecule dictates its biological activity, and even subtle variations can lead to profound differences in efficacy and safety. For researchers and scientists at the forefront of this field, the quest for robust and predictable methods for stereoselective synthesis is a continuous endeavor.
Enter N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf2), a remarkably potent and versatile reagent that has emerged as a cornerstone in modern stereoselective synthesis. Its utility stems from its exceptional Lewis acidity, surpassing that of the more conventional trimethylsilyl trifluoromethanesulfonate (TMSOTf), and its ability to be generated in situ.[1] The non-coordinating nature of the bis(trifluoromethanesulfonyl)imide anion renders the trimethylsilyl cation highly electrophilic, enabling the activation of a wide array of functional groups under mild conditions. This unique reactivity profile, coupled with its tolerance for sensitive functional groups, makes TMSNTf2 an invaluable tool for forging complex stereochemical architectures with high fidelity.
This comprehensive guide delves into the practical applications of TMSNTf2 in key stereoselective transformations, providing not only detailed, field-proven protocols but also the underlying mechanistic rationale that empowers researchers to make informed experimental choices. We will explore its prowess in stereospecific O-glycosylation, stereoselective Diels-Alder reactions, and its potential in the venerable Mukaiyama aldol reaction.
Stereospecific O-Glycosylation: Forging Glycosidic Bonds with Precision
The synthesis of complex carbohydrates and glycoconjugates is a formidable challenge, with the stereocontrolled formation of the glycosidic linkage being the most critical step. TMSNTf2 has proven to be an exceptional catalyst for the activation of glycosyl trichloroacetimidate donors, facilitating a clean and stereospecific O-glycosylation with complete inversion of configuration at the anomeric center.[2][3][4]
Mechanism of Stereochemical Inversion
The remarkable stereospecificity of the TMSNTf2-catalyzed glycosylation stems from its unique mechanism of activation. Unlike TMSOTf, which can lead to the formation of a transient glycosyl triflate and subsequent loss of stereochemical integrity, TMSNTf2 is believed to activate the trichloroacetimidate donor through coordination to the imine nitrogen. This activation facilitates a direct SN2-type displacement by the incoming nucleophile (the glycosyl acceptor), resulting in a predictable and complete inversion of the anomeric stereocenter.
Caption: TMSNTf2-catalyzed stereospecific O-glycosylation workflow.
Detailed Protocol: Stereospecific Synthesis of a β-Mannoside
This protocol describes a general procedure for the stereospecific synthesis of a β-glycoside from an α-glycosyl trichloroacetimidate donor.
Materials:
-
α-Glycosyl trichloroacetimidate donor (1.0 equiv)
-
Glycosyl acceptor (1.2 equiv)
-
This compound (TMSNTf2) (0.1-0.3 equiv)
-
Anhydrous dichloromethane (CH2Cl2)
-
Activated molecular sieves (3 Å)
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the glycosyl acceptor and activated 3 Å molecular sieves.
-
Dissolve the acceptor and sieves in anhydrous CH2Cl2.
-
In a separate flame-dried flask, dissolve the α-glycosyl trichloroacetimidate donor in anhydrous CH2Cl2.
-
Cool the acceptor solution to -78 °C using a dry ice/acetone bath.
-
Slowly add the solution of the glycosyl donor to the cooled acceptor solution via cannula.
-
Add the TMSNTf2 catalyst to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by the addition of a few drops of triethylamine or saturated aqueous sodium bicarbonate solution.
-
Allow the reaction mixture to warm to room temperature.
-
Filter the mixture through a pad of Celite® to remove the molecular sieves, washing the pad with CH2Cl2.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the pure β-glycoside.
Representative Data
| Glycosyl Donor (α-anomer) | Glycosyl Acceptor | Product (β-anomer) Yield | Diastereomeric Ratio (β:α) | Reference |
| 2,3,4,6-Tetra-O-benzyl-α-D-glucopyranosyl trichloroacetimidate | Methyl 2,3,4-tri-O-benzyl-α-D-glucopyranoside | 85% | >20:1 | [4] |
| 2,3,4,6-Tetra-O-benzyl-α-D-mannopyranosyl trichloroacetimidate | 1-Octanol | 92% | >20:1 | [4] |
| 2-Azido-3,4,6-tri-O-benzyl-2-deoxy-α-D-galactopyranosyl trichloroacetimidate | Cholesterol | 78% | >19:1 | [4] |
Stereoselective Diels-Alder Reaction: A Superior Catalyst for [4+2] Cycloadditions
The Diels-Alder reaction stands as one of the most powerful and elegant methods for the construction of six-membered rings, often creating multiple stereocenters in a single step. The use of Lewis acid catalysts is crucial for accelerating the reaction and controlling its stereoselectivity. TMSNTf2 has emerged as a superior catalyst for the Diels-Alder reaction, particularly for α,β-unsaturated esters, due to its enhanced Lewis acidity and remarkable tolerance for a wide range of sensitive functional groups.[1]
The TMSNTf2 Advantage in Catalysis
NMR studies have demonstrated that TMSNTf2 is significantly more effective than TMSOTf at complexing with the carbonyl group of dienophiles.[1] This stronger coordination leads to a greater lowering of the LUMO of the dienophile, thereby accelerating the cycloaddition. Furthermore, unlike many metal-derived Lewis acids, TMSNTf2 is tolerant of various functional groups that might otherwise coordinate to the catalyst and inhibit the reaction.
Mechanism of Stereocontrol
The stereochemical outcome of a Diels-Alder reaction is governed by the geometry of the transition state. The "endo rule" generally predicts the formation of the endo diastereomer due to favorable secondary orbital interactions. A Lewis acid catalyst, such as TMSNTf2, coordinates to the dienophile and can further enhance this preference by stabilizing the endo transition state. Facial selectivity, which determines the enantiomeric outcome in asymmetric variants, is controlled by the steric and electronic properties of the catalyst and the substrates.
Caption: Endo/exo selectivity in a TMSNTf2-catalyzed Diels-Alder reaction.
General Protocol for a TMSNTf2-Catalyzed Diels-Alder Reaction
This protocol provides a general procedure for the Diels-Alder reaction between a diene and an α,β-unsaturated ester catalyzed by TMSNTf2.
Materials:
-
Diene (1.0 equiv)
-
α,β-Unsaturated ester (1.2 equiv)
-
This compound (TMSNTf2) (0.1-0.2 equiv)
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the α,β-unsaturated ester.
-
Dissolve the dienophile in the anhydrous solvent and cool the solution to the desired temperature (e.g., -78 °C to room temperature).
-
Add the TMSNTf2 catalyst to the solution.
-
Add the diene to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a small amount of water or saturated aqueous sodium bicarbonate solution.
-
Allow the mixture to warm to room temperature and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
Stereoselective Mukaiyama Aldol Reaction: Harnessing the Power of a Potent Lewis Acid
The Mukaiyama aldol reaction is a cornerstone of carbon-carbon bond formation, enabling the stereoselective synthesis of β-hydroxy carbonyl compounds.[2] This reaction typically employs a Lewis acid to activate an aldehyde or ketone towards nucleophilic attack by a silyl enol ether.[5] Given the exceptional Lewis acidity of TMSNTf2, it represents a highly promising, albeit less documented, catalyst for this transformation.
General Mechanism and Stereochemical Considerations
The stereochemical outcome of the Mukaiyama aldol reaction is rationalized by the geometry of the open transition state. The relative orientation of the substituents on the aldehyde and the silyl enol ether in the transition state determines whether the syn or anti diastereomer is formed. The choice of Lewis acid, solvent, and the geometry of the silyl enol ether (E or Z) all play crucial roles in influencing this stereochemical outcome.
Caption: Syn/anti selectivity in a Lewis acid-catalyzed Mukaiyama aldol reaction.
General Protocol for a Lewis Acid-Catalyzed Diastereoselective Mukaiyama Aldol Reaction
While specific and detailed protocols for TMSNTf2-catalyzed stereoselective Mukaiyama aldol reactions are not extensively reported in the literature, the following general procedure for a Lewis acid-catalyzed reaction can be readily adapted. The potent nature of TMSNTf2 suggests that lower catalyst loadings and milder reaction conditions may be effective.
Materials:
-
Aldehyde (1.0 equiv)
-
Silyl enol ether (1.2-1.5 equiv)
-
Lewis Acid (e.g., TMSNTf2) (0.1-1.0 equiv)
-
Anhydrous dichloromethane (CH2Cl2) or other suitable aprotic solvent
-
Argon or Nitrogen atmosphere
Procedure:
-
To a flame-dried round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add the aldehyde.
-
Dissolve the aldehyde in the anhydrous solvent and cool the solution to -78 °C.
-
Add the Lewis acid catalyst (e.g., TMSNTf2) to the aldehyde solution.
-
Slowly add the silyl enol ether to the reaction mixture.
-
Stir the reaction at -78 °C and monitor its progress by TLC.
-
Upon completion, quench the reaction with saturated aqueous sodium bicarbonate solution.
-
Allow the reaction mixture to warm to room temperature and extract the product with an appropriate organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the β-hydroxy carbonyl compound.
Conclusion: A Versatile Catalyst for Advancing Stereoselective Synthesis
This compound has unequivocally demonstrated its value as a powerful and versatile catalyst in stereoselective synthesis. Its ability to promote stereospecific O-glycosylations with complete inversion of configuration provides a reliable tool for the construction of complex carbohydrates. In the realm of cycloaddition chemistry, its superior Lewis acidity and functional group tolerance make it an exceptional catalyst for Diels-Alder reactions. While its full potential in stereoselective Mukaiyama aldol reactions is still being explored, its inherent properties strongly suggest a promising future in this critical C-C bond-forming transformation. For researchers, scientists, and drug development professionals, a thorough understanding and application of TMSNTf2-mediated methodologies will undoubtedly continue to push the boundaries of what is possible in the stereocontrolled synthesis of complex, biologically active molecules.
References
-
Pedersen, C. M., et al. (2017). Catalytic stereospecific O-glycosylation. Chemical Communications, 53(8), 1333-1336. [Link]
-
Semantic Scholar. (n.d.). Catalytic stereospecific O-glycosylation. Retrieved from [Link]
-
RSC Publishing. (2017). Catalytic stereospecific O-glycosylation. Retrieved from [Link]
-
Reissig, H.-U. (1996). Diastereoselection in Lewis-Acid-Mediated Aldol Additions. Angewandte Chemie International Edition in English, 35(9), 971-974. [Link]
-
Scott, J. P., & Rychnovsky, S. D. (2013). Lewis Base Catalysis of the Mukaiyama Directed Aldol Reaction: 40 Years of Inspiration and Advances. The Journal of Organic Chemistry, 78(17), 8145–8159. [Link]
-
Ghosez, L., et al. (2002). Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction. Tetrahedron, 58(40), 8219-8226. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Mukaiyama Aldol Reactions in Aqueous Media - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Highly enantioselective Mukaiyama aldol reaction in aqueous conditions using a chiral iron(ii) bipyridine catalyst - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. www2.chemistry.msu.edu [www2.chemistry.msu.edu]
- 5. scribd.com [scribd.com]
In situ generation of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide for catalysis
Application Note: In Situ Generation of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf ) for Catalysis
Abstract
This compound (TMS-NTf
Introduction & Mechanistic Rationale
The "Silicon Version of the Proton"
TMS-NTf
Why Generate In Situ?
-
Purity: Commercial TMS-NTf
degrades rapidly upon storage, hydrolyzing to HNTf and hexamethyldisiloxane (HMDSO). In situ generation ensures 100% active catalyst. -
Atom Economy: The reaction between Allyl-TMS and HNTf
is irreversible and driven by entropy (gas evolution). -
Cost Efficiency: HNTf
and Allyl-TMS are significantly cheaper and more stable than the pre-formed catalyst.
Reaction Mechanism
The generation proceeds via a specific protonation of the allyl moiety by the superacid HNTf
Figure 1: Mechanistic pathway for the salt-free generation of TMS-NTf
Experimental Protocol
Materials & Equipment[1][2][3][4]
-
Triflimide (HNTf
): CAS 82113-65-3. Handle in a fume hood; hygroscopic solid. -
Allyltrimethylsilane (Allyl-TMS): CAS 762-72-1. Distill before use if yellowed.
-
Solvent: Dichloromethane (DCM) or Acetonitrile (MeCN). Must be anhydrous (water < 50 ppm).
-
Glassware: Flame-dried Schlenk flask or sealed tube with a septum.
-
Gas Outlet: Needle with a bubbler (to monitor propene evolution).
Protocol: Standard Generation (0.1 M to 1.0 M Stock)
Step 1: Preparation of HNTf
-
In a glovebox or under a positive pressure of Argon, weigh HNTf
(281 mg, 1.0 mmol) into a flame-dried 10 mL Schlenk flask containing a magnetic stir bar. -
Seal the flask with a rubber septum and remove from the glovebox (if applicable).
-
Connect the flask to an Argon/Nitrogen line.
-
Inject anhydrous DCM (2.0 mL) via syringe. Stir until the solid is completely dissolved (solution should be clear and colorless).
Step 2: Scavenging & Activation
-
Cool the solution to 0 °C using an ice bath. Note: While the reaction works at RT, cooling prevents rapid gas evolution that might splash the corrosive acid.
-
Add Allyl-TMS (1.05 mmol, 167 µL) dropwise via a microsyringe. A slight excess (5%) ensures complete consumption of the strong acid HNTf
. -
Observation: You will observe immediate bubbling (propene gas).
-
Allow the mixture to stir at 0 °C for 10 minutes, then warm to Room Temperature (RT) and stir for an additional 30–60 minutes.
-
Completion Check: Gas evolution must cease completely. The solution is now a ~0.5 M solution of TMS-NTf
.
Step 3: Catalytic Application
-
The catalyst solution is extremely moisture-sensitive. Transfer the required volume (e.g., 10 mol% = 200 µL for a 1 mmol substrate reaction) via a gas-tight syringe directly into your reaction vessel containing the substrate.
-
Optional: If the excess Allyl-TMS interferes with your specific reaction (rare, as it is relatively inert), you can evaporate the solvent and volatiles under high vacuum and redissolve the residue, but this increases the risk of hydrolysis. Direct use is recommended.
Quantitative Data Summary
| Parameter | Value / Condition | Note |
| Limiting Reagent | HNTf | Determines catalyst concentration. |
| Sacrificial Reagent | Allyl-TMS (1.05 equiv) | Excess ensures acid removal. |
| Byproduct | Propene (Gas) | Removed passively via bubbler. |
| Active Species | TMS-NTf | Lewis Acidity > TMSOTf > TMSCl. |
| Stability | ~24 hours in solution | Use immediately for best results. |
Workflow Visualization
Figure 2: Operational workflow for the in situ generation of the catalyst.
Application Examples & Troubleshooting
Case Study: Mukaiyama Aldol Reaction
When using TMS-NTf
-
Loading: 0.5 – 5 mol% is typically sufficient.
-
Comparison: Yields are often 10–20% higher than with TMSOTf due to the suppression of competitive desilylation pathways.
Troubleshooting
-
Issue: Solution turns yellow/brown.
-
Cause: Moisture contamination leading to hydrolysis and acid-catalyzed polymerization of trace impurities.
-
Fix: Ensure DCM is distilled over CaH
or passed through activated alumina.
-
-
Issue: Incomplete conversion of substrate.
-
Cause: Catalyst "poisoning" by basic impurities (amines, water) in the substrate.
-
Fix: Add a scavenger (e.g., 2,6-di-tert-butylpyridine) or increase catalyst loading to 10 mol%.
-
Safety Warning
HNTf
References
-
Mathieu, B.; Ghosez, L. (1997). "Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst". Tetrahedron Letters, 38(31), 5497–5500.
-
Ishihara, K.; Hiraiwa, Y.; Yamamoto, H. (2000). "Intermolecular Carbon-Carbon Bond Formation by the Reaction of Silicon Enolates with Alkenes or Alkynes Catalyzed by a Strong Lewis Acid". Synlett, 2000(1), 80–82.
-
Marx, A.; Yamamoto, H. (2025). "this compound".[2][3][4][5] Encyclopedia of Reagents for Organic Synthesis.
-
Mahapatra, S.; Carter, R. G. (2012). "this compound: A Versatile Catalyst for C-C and C-Heteroatom Bond Formations". Journal of Organic Chemistry.
Sources
- 1. fishersci.com [fishersci.com]
- 2. Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction | DIAL.pr - BOREAL [dial.uclouvain.be]
- 3. This compound | C5H9F6NO4S2Si | CID 11013624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. This compound | 82113-66-4 | TCI AMERICA [tcichemicals.com]
- 5. researchgate.net [researchgate.net]
The Art of Precision Polymer Synthesis: A Guide to N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide Catalyzed Polymerization
For researchers, scientists, and drug development professionals venturing into the realm of advanced polymer synthesis, the choice of catalyst is paramount. N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-TFSI), a potent Lewis acid, has emerged as a formidable tool for initiating and controlling cationic polymerization reactions. Its exceptional reactivity, coupled with the non-coordinating nature of the bis(trifluoromethanesulfonyl)imide (TFSI) anion, offers a pathway to well-defined polymers with controlled molecular weights and narrow polydispersity. This guide provides an in-depth exploration of the application of TMS-TFSI in the polymerization of key monomer classes, complete with detailed protocols and mechanistic insights.
Understanding the Powerhouse: The Nature of TMS-TFSI
This compound, often abbreviated as TMS-TFSI or TMSNTf₂, is a commercially available or readily synthesized organosilicon compound.[1] Its catalytic prowess stems from the highly electrophilic nature of the silicon atom, further enhanced by the two strongly electron-withdrawing trifluoromethanesulfonyl groups. This potent Lewis acidity allows it to activate a wide range of monomers for cationic polymerization.[2]
A key advantage of TMS-TFSI lies in the exceptionally weak coordinating ability of the resulting triflimide anion (Tf₂N⁻). Unlike more traditional counterions in cationic polymerization, the diffuse negative charge on the Tf₂N⁻ anion minimizes ion-pairing with the propagating carbocationic chain end. This "naked" and highly reactive cationic center is crucial for achieving living/controlled polymerization characteristics, leading to polymers with predictable molecular weights and low dispersity.[3][4]
Cationic Polymerization of Vinyl Ethers: Crafting Functional Polyethers
Vinyl ethers are a versatile class of monomers that yield functional polyethers with applications ranging from biocompatible materials to advanced coatings. TMS-TFSI is an excellent catalyst for the living cationic polymerization of vinyl ethers, such as isobutyl vinyl ether (IBVE).[5][6]
The Mechanism: A Step-by-Step Look
The polymerization proceeds through a well-defined cationic mechanism. The initiation step involves the reaction of TMS-TFSI with a proton source (adventitious water or an added initiator like a carboxylic acid) to generate a silylium ion or a related highly electrophilic species. This species then adds to the electron-rich double bond of the vinyl ether, creating a stabilized oxocarbenium ion at the propagating chain end. Subsequent monomer additions occur in a controlled manner, leading to a "living" polymer chain.
Caption: Cationic Polymerization of Vinyl Ethers with TMS-TFSI.
Experimental Protocol: Living Cationic Polymerization of Isobutyl Vinyl Ether (IBVE)
This protocol is adapted from established procedures for living cationic polymerization of vinyl ethers and tailored for the use of TMS-TFSI.[7]
Materials:
-
This compound (TMS-TFSI)
-
Isobutyl vinyl ether (IBVE), freshly distilled from calcium hydride.
-
Anhydrous toluene (or other suitable non-polar solvent).
-
Anhydrous methanol.
-
Nitrogen or Argon gas supply.
-
Standard Schlenk line and glassware.
Procedure:
-
Reactor Setup: A Schlenk flask equipped with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas (Nitrogen or Argon).
-
Solvent and Monomer Addition: Anhydrous toluene is added to the flask via a cannula, followed by the freshly distilled isobutyl vinyl ether. The solution is cooled to the desired reaction temperature (typically between -78°C and 0°C) in a suitable cooling bath.
-
Initiator Preparation (in-situ): In a separate, dry vial under an inert atmosphere, a stock solution of TMS-TFSI in anhydrous toluene is prepared.
-
Initiation of Polymerization: The TMS-TFSI solution is added dropwise to the stirred monomer solution via syringe. The reaction mixture may exhibit a color change upon initiation.
-
Monitoring the Reaction: The polymerization progress can be monitored by taking aliquots at different time intervals and analyzing them by ¹H NMR spectroscopy (disappearance of vinyl protons) or Gas Chromatography (GC) (disappearance of monomer).
-
Termination: Once the desired conversion is reached, the polymerization is terminated by the rapid addition of anhydrous methanol. This quenches the living cationic chain ends.
-
Polymer Isolation: The polymer solution is warmed to room temperature and the solvent is removed under reduced pressure. The resulting polymer is then purified by precipitation into a non-solvent (e.g., cold methanol or hexane) and dried under vacuum to a constant weight.
Data Presentation:
| Parameter | Typical Range | Resulting Polymer Characteristics |
| Monomer/Catalyst Ratio | 100:1 to 1000:1 | Controls molecular weight |
| Reaction Temperature | -78°C to 0°C | Affects polymerization rate and control |
| Reaction Time | Minutes to hours | Determines monomer conversion |
| Molecular Weight (Mn) | 5,000 - 100,000 g/mol | Controlled by monomer/catalyst ratio |
| Polydispersity Index (PDI) | 1.1 - 1.5 | Indicates a controlled polymerization |
Ring-Opening Polymerization of Cyclic Ethers: Towards Advanced Polyethers
TMS-TFSI can also serve as a potent initiator for the cationic ring-opening polymerization (CROP) of cyclic ethers like tetrahydrofuran (THF).[8] The resulting polytetrahydrofuran (PTHF) is a valuable telechelic polymer used in the synthesis of polyurethanes and other block copolymers.
The Mechanism: Unlocking the Ring
The mechanism for the CROP of THF initiated by TMS-TFSI involves the formation of a tertiary oxonium ion. The Lewis acidic silicon atom of TMS-TFSI coordinates to the oxygen atom of the THF ring, weakening the C-O bond and facilitating nucleophilic attack by another THF molecule. This process continues, leading to the formation of a linear polyether chain with a living oxonium ion at the chain end.
Caption: Cationic Ring-Opening Polymerization of THF with TMS-TFSI.
Experimental Protocol: Ring-Opening Polymerization of Tetrahydrofuran (THF)
This protocol is based on general procedures for the cationic ring-opening polymerization of THF.[9]
Materials:
-
This compound (TMS-TFSI)
-
Tetrahydrofuran (THF), freshly distilled from sodium/benzophenone ketyl.
-
Anhydrous dichloromethane (DCM) or other suitable polar aprotic solvent.
-
Anhydrous methanol or water for quenching.
-
Nitrogen or Argon gas supply.
-
Standard Schlenk line and glassware.
Procedure:
-
Reactor Setup: A Schlenk flask with a magnetic stir bar is flame-dried under vacuum and backfilled with inert gas.
-
Solvent and Monomer Addition: Anhydrous DCM is added via cannula, followed by the freshly distilled THF. The solution is brought to the desired reaction temperature (typically room temperature or slightly below).
-
Catalyst Addition: A pre-weighed amount of TMS-TFSI is added to the reaction mixture under a positive flow of inert gas.
-
Polymerization: The reaction is allowed to proceed with stirring. The viscosity of the solution will increase as the polymerization progresses.
-
Termination: The polymerization is terminated by the addition of a quenching agent such as methanol or water.
-
Polymer Isolation: The polymer is isolated by precipitation in a non-solvent like cold water or methanol. The precipitated polymer is then collected by filtration and dried under vacuum.
Data Presentation:
| Parameter | Typical Range | Resulting Polymer Characteristics |
| Monomer/Catalyst Ratio | 50:1 to 500:1 | Influences molecular weight |
| Reaction Temperature | 0°C to 25°C | Affects polymerization rate |
| Reaction Time | Hours to days | Governs monomer conversion |
| Molecular Weight (Mn) | 1,000 - 20,000 g/mol | Dependent on reaction conditions |
| Polydispersity Index (PDI) | 1.3 - 2.0 | Broader than living vinyl ether polymerization |
Safety and Handling Considerations
This compound is a moisture-sensitive and corrosive compound. It should be handled in a well-ventilated fume hood using appropriate personal protective equipment (PPE), including gloves and safety glasses. All reactions should be carried out under an inert atmosphere to prevent decomposition of the catalyst.
Conclusion
This compound stands as a powerful and versatile catalyst for cationic polymerization. Its strong Lewis acidity and the non-coordinating nature of its counterion enable the controlled synthesis of a variety of polymers, including functional poly(vinyl ethers) and telechelic poly(tetrahydrofuran). The detailed protocols and mechanistic insights provided in this guide are intended to empower researchers to harness the full potential of this exceptional catalyst in their pursuit of novel and well-defined polymeric materials.
References
-
Kamigaito, M., Sawamoto, M., & Higashimura, T. (1995). Living Cationic Polymerization. Chemical Reviews, 95(4), 867-914. [Link]
-
Aoshima, S., & Kanaoka, S. (2009). A Renaissance in Living Cationic Polymerization. Chemical Reviews, 109(11), 5245-5287. [Link]
-
Penczek, S., Cypryk, M., Duda, A., Kubisa, P., & Slomkowski, S. (2007). Living Ring-Opening Polymerizations of Heterocyclic Monomers. Progress in Polymer Science, 32(2), 247-282. [Link]
-
Bawn, C. E. H., Fitzsimmons, C., Ledwith, A., Penfold, J., Sherrington, D. C., & Weightman, J. A. (1971). Reactivity and mechanism in the cationic polymerization of isobutyl vinyl ether. Polymer, 12(2), 119–140. [Link]
-
Sugihara, Y., et al. (2021). Living Cationic Polymerization of Silyl-Protected β-Methyl Vinyl Ethers (Propenyl Ethers): Synthesis of Hydroxy-Functional Polymers with High Tg and LCST-Type Thermoresponse. Molecules, 26(22), 6889. [Link]
-
Aoshima, S., & Higashimura, T. (1989). Living Cationic Polymerization of Vinyl Ethers with Functional Group. 7. Polymerization of Vinyl Ethers with Silyl-Protected Hydroxy, Carboxy, and Amino Groups and Synthesis of Amphiphilic Star-Shaped Polymers. Macromolecules, 22(3), 1009-1013. [Link]
-
Kamigaito, M., et al. (2022). Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s. Chemical Science, 13(47), 14045-14054. [Link]
-
Saegusa, T., & Matsumoto, S. (1968). Kinetics of the Polymerization of Tetrahydrofuran by Triethyloxonium Tetrafluoroborate. Journal of Polymer Science Part A-1: Polymer Chemistry, 6(6), 1559-1565. [Link]
-
Penczek, S., & Matyjaszewski, K. (1976). Ionic and pseudoionic species in cationic polymerization of heterocyclic monomers. Journal of Polymer Science: Polymer Symposia, 56(1), 255-271. [Link]
-
Ouhadi, T., Hamitou, A., Jérôme, R., & Teyssié, P. (1976). Soluble bimetallic μ-oxoalkoxides. VI. Living polymerization of tetrahydrofuran and epoxides. Macromolecules, 9(6), 927-931. [Link]
- Klare, H. F. T., Oestreich, M., (2010). Silylium Ions in Catalysis. In Lewis Acids and Selectivity in Synthesis. (eds M. Oestreich). Wiley-VCH.
-
Schubert, J., & Grützmacher, H. (2015). Silylium Ions. Angewandte Chemie International Edition, 54(40), 11586-11590. [Link]
-
Penczek, S., Kubisa, P., & Matyjaszewski, K. (1985). Cationic Ring-Opening Polymerization of Cyclic Ethers. Advances in Polymer Science, 68/69, 1-149. [Link]
-
Bennevault, V., et al. (2010). The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid. Molecules, 15(3), 1398-1407. [Link]
-
Alfa Aesar. (n.d.). This compound. Retrieved February 7, 2026, from [Link]
- Matyjaszewski, K., & Pugh, C. (1996). Cationic Polymerization. In Handbook of Polymer Synthesis (pp. 279-374). Marcel Dekker.
-
Sawamoto, M., & Higashimura, T. (1990). Living cationic polymerization of vinyl ethers by the HCl/ZnCl₂ system. Makromolekulare Chemie, Macromolecular Symposia, 32(1), 131-141. [Link]
-
Goethals, E. J. (1977). Cationic Polymerization of Cyclic Ethers. Advances in Polymer Science, 23, 103-143. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Cationic polymerization of vinyl ethers using trifluoromethyl sulfonate/solvent/ligand to access well-controlled poly(vinyl ether)s - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. main.spsj.or.jp [main.spsj.or.jp]
- 7. researchgate.net [researchgate.net]
- 8. The Cationic Ring-Opening Polymerization of Tetrahydrofuran with 12-Tungstophosphoric Acid - PMC [pmc.ncbi.nlm.nih.gov]
- 9. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Optimizing Reaction Conditions for N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide
Role: Senior Application Scientist
Subject: Technical Guide & Troubleshooting for TMS-NTf
Introduction: The "Supersilyl" Advantage
Welcome to the technical support center for N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf
In high-performance catalysis, TMS-NTf
Why this matters:
-
Reactivity: It catalyzes reactions (e.g., Diels-Alder of unactivated esters) where TMSOTf fails completely.
-
Selectivity: The non-coordinating nature of the anion allows for extreme sensitivity to solvent effects.
-
Risk: Its high potency means moisture sensitivity is acute. Hydrolysis generates HNTf
(a superacid), silently switching your mechanism from Lewis Acid (LA) to Brønsted Acid (BA) catalysis.
Diagnostic Workflow: Is Your Catalyst "Alive"?
User Query: "My reaction yields are inconsistent between batches, and the catalyst looks like a fuming gum/solid crust."
Root Cause Analysis:
The physical state of TMS-NTf
The Silent Failure Mode (Mechanism Switch):
When exposed to moisture, TMS-NTf
Visualization: The Hydrolysis Failure Cascade
Figure 1: Pathological conversion of Lewis Acid to Brønsted Superacid upon moisture exposure.
Protocol: In-Situ Regeneration (The "Allyl" Method)
If you suspect catalyst degradation, do not use it directly. Generate it fresh in situ using the Miyashita-Yamamoto Protocol . This ensures 100% active Lewis Acid.
-
Reagents: Allyltrimethylsilane (Allyl-TMS) and HNTf
(Bis(trifluoromethane)sulfonimide).ngcontent-ng-c1989010908="" _nghost-ng-c3017681703="" class="inline ng-star-inserted"> -
Solvent: Reaction solvent (e.g., DCM or Toluene).
-
Procedure:
-
Dissolve HNTf
(1.0 equiv) in solvent. -
Add Allyl-TMS (1.0 equiv) at 0 °C.
-
Stir for 10-30 mins.
-
Mechanism:
. -
Note: The byproduct is a volatile gas, leaving pure catalyst in solution.
-
Optimization Module: Solvent & Stoichiometry
User Query: "I am getting low conversion in a glycosylation/aldol reaction. Should I increase the temperature?"
Technical Guidance:
Before increasing temperature (which degrades selectivity), you must optimize the Solvent Donicity . TMS-NTf
Solvent Compatibility Matrix
| Solvent Class | Examples | Compatibility | Mechanistic Impact |
| Halocarbons | DCM, CHCl | Excellent | Non-coordinating. Maximizes Lewis Acidity. |
| Aromatics | Toluene, Benzene | Good | Slight |
| Nitriles | MeCN, PhCN | Poor | Strong coordination to Si. Reduces reactivity significantly. |
| Ethers | THF, Et | Forbidden | Quenches Lewis Acidity. Forms stable silyloxonium species. |
Optimization Logic:
-
Switch to DCM or Toluene. If using THF, the reaction will stop.
-
Catalyst Loading: Because the NTf
anion is non-coordinating, the catalytic turnover is faster than TMSOTf. Reduce loading to 0.1 – 1.0 mol% (vs. typical 10-20% for weaker acids). -
Temperature: Start at -78 °C . TMS-NTf
is highly reactive; room temperature is often too vigorous, leading to decomposition.
Application Specific: Ionic Liquid Synthesis[2]
User Query: "I am using TMS-NTf
Context:
Here, TMS-NTf
Reaction:
Troubleshooting the Workup
The byproduct is Trimethylsilyl chloride (TMSCl), which is volatile (bp 57 °C).
Step-by-Step Purification Protocol:
-
Stoichiometry: Use a slight excess of the halide salt (1.05 equiv) vs TMS-NTf
(1.0 equiv) to ensure all silyl reagent is consumed. -
Reaction: Run neat or in DCM at reflux (40 °C) for 2-4 hours.
-
Removal of Volatiles:
-
Apply high vacuum (0.1 mbar) at 60 °C.
-
TMSCl will evaporate.
-
-
Removing Excess Halide Salt:
-
The target Ionic Liquid (IL) is usually hydrophobic (due to NTf
). -
Wash the IL residue with HPLC-grade water . The excess [BMIM][Cl] will dissolve in water; the [BMIM][NTf_2] will form a separate bottom layer.
-
-
Final Drying: Vacuum dry at 80 °C for 12 hours to remove water trace.
FAQ: Reactivity Comparison
User Query: "Is it really worth the cost compared to TMSOTf?"
Comparative Analysis:
| Feature | TMSOTf (Triflate) | TMS-NTf |
| Lewis Acidity | Strong | Extreme ("Supersilyl") |
| Anion Character | Coordinating (OTf | Non-coordinating (Stabilizes cationic intermediates) |
| Diels-Alder | Ineffective for unactivated esters | Highly Effective |
| Stability | Hydrolyzes rapidly | Hydrolyzes rapidly (Handle with care) |
Decision Logic Diagram
Figure 2: Decision matrix for selecting between TMSOTf and TMS-NTf
References
-
Ishihara, K., & Yamamoto, H. (1999). N-Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst. European Journal of Organic Chemistry.
-
Mathieu, B., & de Ghilardi, L. (2002). Trimethylsilyl Bis(trifluoromethanesulfonyl)imide: A Powerful Catalyst for the Friedel–Crafts Acylation. Synlett.
-
Earle, M. J., et al. (2004). The distillation and volatility of ionic liquids.[1] Nature. (Contextualizing the stability of NTf2 anions).
-
Nockemann, P., et al. (2005).[2] Purification of ionic liquids for spectroscopic applications.[2] Chemical Physics Letters.[2]
Sources
Technical Support Center: Purification of Reactions Involving TMS-TFSI
Topic: Purification & Workup Strategies for Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-TFSI / TMS-NTf
Core Directive & Technical Overview
The Challenge:
TMS-TFSI is a potent Lewis acid catalyst used extensively in glycosylation, Mukaiyama aldol reactions, and polymerization. While effective, it presents a unique purification challenge: The TFSI (NTf
Unlike triflates (OTf
This guide provides a self-validating logic for removing these residues.
Troubleshooting Guide (FAQ)
Q1: My product decomposes immediately after aqueous workup. What is happening?
Diagnosis: Delayed Acidification.[1]
Mechanism: TMS-TFSI is extremely moisture-sensitive.[1] Upon contact with water, it hydrolyzes to form hexamethyldisiloxane (HMDSO) and Bis(trifluoromethanesulfonyl)imide (H-NTf
Q2: I washed the organic layer with water three times, but the TFSI anion is still present in the NMR. Why?
Diagnosis: The "Hydrophobic Anion" Effect.[1][2]
Mechanism: The TFSI anion is bulky and charge-diffuse, making it poorly hydrated. In standard extraction solvents like Dichloromethane (DCM) or Ethyl Acetate (EtOAc), the partition coefficient (
-
Change Solvent: Switch the organic phase to a non-polar solvent (e.g.,
or Hexanes/Toluene) if your product solubility permits.[1] TFSI salts are insoluble in non-polar alkanes.[1] -
Anion Exchange: Use a basic Amberlyst® resin (OH- form) to physically capture the anion.[1]
Q3: My product streaks on silica gel, or the TFSI anion co-elutes.
Diagnosis: Acidic Drag.[1]
Mechanism: Residual H-NTf
-
Buffer the Silica: Pre-treat the column with 1% Triethylamine (Et
N) in the eluent to neutralize acidic sites. -
Use Neutral Alumina: If the product is highly acid-sensitive, switch stationary phases.[1]
Experimental Protocols
Protocol A: The "Buffered Partition" Method (Standard)
Best for: Stable organic molecules with moderate solubility in ether/toluene.
-
Quench: At the reaction temperature, add Pyridine (2.0 equiv relative to TMS-TFSI) or Sat.
(5 mL/mmol).[1] Stir vigorously for 15 minutes.-
Why? Converts TMS-NTf
Pyridinium NTf (Salt).[1]
-
-
Solvent Swap (Critical): If the reaction is in DCM, evaporate it and redissolve the residue in Diethyl Ether (
) or Toluene .[1]-
Why? TFSI salts are significantly more soluble in DCM than in Ether/Toluene.[1] Forcing the mixture into a non-polar solvent drives the salt into the aqueous phase.
-
-
Wash:
-
Wash
with 1M (or Sat. if base-sensitive). -
Wash
with Brine .[1]
-
-
Dry & Concentrate: Dry over
, filter, and concentrate.
Protocol B: The "Resin Scavenger" Method (Advanced)
Best for: Polar products that cannot be extracted into ether, or persistent TFSI contamination.
-
Preparation: Obtain a quaternary ammonium anion-exchange resin (e.g., Amberlyst A-26 OH form).[1]
-
Execution:
-
Dissolve the crude mixture in MeOH or DCM.
-
Add the resin (approx. 3-5 weight equivalents relative to catalyst).[1]
-
Stir gently for 1-2 hours.
-
-
Filtration: Filter off the resin.[1] The TFSI anion remains bound to the solid support.
-
Validation: Check
F NMR (See Section 5).
Visual Workflow (Decision Matrix)
The following diagram illustrates the logical flow for selecting the correct purification path based on product properties.
Caption: Logic flow for removing lipophilic TFSI anions. Note the critical branch point at solvent selection to avoid DCM-induced anion retention.
Trace Analysis & Validation
How do you confirm the catalyst is gone? Standard TLC is often insufficient because TFSI does not stain well with
Quantitative Validation Table:
| Method | Marker / Signal | Limit of Detection | Notes |
| High (<1%) | Primary Method. Run an uncoupled scan.[1] TFSI gives a sharp singlet distinct from triflates ( | ||
| Medium | Only detects unhydrolyzed TMS-TFSI or TMS-OH.[1] Does not detect the naked TFSI anion. | ||
| pH Test | Wet pH paper on organic layer | Low | If pH < 5, H-NTf |
References
-
Reactivity of TMS-NTf2
-
Properties of the TFSI Anion
-
Kalra, V. et al.[1] "Solubility and ionic conductivity of lithium salts in room temperature ionic liquids." (Discusses the solubility of TFSI salts in various media).
-
-
Hydrolysis & Superacid Formation
-
General Workup Strategies for Lipophilic Anions
Sources
- 1. This compound | C5H9F6NO4S2Si | CID 11013624 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. US5632898A - Method for removing unreacted electrophiles from a reaction mixture - Google Patents [patents.google.com]
- 3. MSTFA as an Effective TMS Source for the TMSOTf-Catalzyed Synthesis of Cyclic Acetals [organic-chemistry.org]
- 4. Beyond Organic Electrolytes: An Analysis of Ionic Liquids for Advanced Lithium Rechargeable Batteries [mdpi.com]
Technical Support Center: Handling & Storage of TMS-TFSI
Product: N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-TFSI) CAS: 82113-66-4 Support Level: Tier 3 (Senior Application Scientist)
Introduction: The "Invisible" Variable in Your Synthesis
As researchers, we often treat reagents as static inputs. However, TMS-TFSI is a dynamic variable. It is not merely "moisture-sensitive"; it is a precursor to a superacid. Upon contact with atmospheric moisture, the silicon-nitrogen bond cleaves, generating Triflimidic Acid (HNTf₂) .
If your glycosylation yields are inconsistent or your Lewis acid catalysis is overly aggressive, the culprit is likely not your substrate, but the partial hydrolysis of your TMS-TFSI source. This guide replaces generic "handle with care" advice with a mechanistic protocol to ensure the integrity of this potent Lewis acid.
Part 1: Critical Handling Protocols
The Golden Rule: The "Clear Liquid" Validation
Before any aliquot is drawn, you must validate the material visually.
-
Acceptable State: Clear liquid.[1][2] Color may range from colorless to pinkish/red or faint green (often due to trace metal impurities from the synthesis process, which do not affect Lewis acidity).
-
Compromised State: Cloudy, turbid, or containing white precipitates. This indicates the formation of hydrated silica species and HNTf₂, rendering the titer inaccurate.
Workflow 1: Inert Atmosphere Transfer (Glovebox vs. Schlenk)
Scenario A: Glovebox (Recommended) The high density of TMS-TFSI (1.543 g/mL) makes it viscous. In a glovebox, use glass syringes with PTFE-tipped plungers.
-
Why? Standard plastic syringes contain plasticizers (phthalates) and slip agents (erucamide) that can leach into superacidic environments. While TMS-TFSI is a Lewis acid, its hydrolysis product (HNTf₂) is a superacid that attacks polypropylene.
Scenario B: Schlenk Line (Acceptable with Precautions) If a glovebox is unavailable, you must use a positive-pressure inert gas technique.
-
Purge: Flush the syringe with dry N₂/Ar three times before entering the bottle.
-
Pressure: Ensure the source bottle is under a slight positive pressure of inert gas.
-
Draw: Insert needle through the septum. Do not core the septum. (Use a deflected point needle if possible).
-
Transfer: Inject directly into the reaction vessel which must already be under inert gas.
Visualizing the Handling Logic
Figure 1: Decision matrix for the safe handling and validation of TMS-TFSI prior to experimental use.
Part 2: Storage & Stability
The Degradation Mechanism
Understanding why we store it this way is crucial for compliance.
The reaction is autocatalytic because the water produced in the condensation of TMS-OH can re-enter the cycle, although the primary driver is atmospheric moisture ingress.
Storage Specifications
| Parameter | Specification | Scientific Rationale |
| Temperature | 2°C to 8°C (Short term) -20°C (Long term) | Slows kinetic hydrolysis rates. Note: Cold storage creates a vacuum inside the bottle; allow to warm to RT before opening to prevent moisture suck-back. |
| Atmosphere | Argon or Nitrogen | Essential. The headspace must be inert. |
| Container | Glass with PTFE liner | Avoid standard polyethylene caps. PTFE (Teflon) provides the necessary chemical resistance and moisture barrier. |
| Shelf Life | 6-12 Months | If seal is unbroken. Once opened, use within 30 days or re-seal with Parafilm/electrical tape inside a desiccator. |
Part 3: Troubleshooting & FAQs
Q1: My TMS-TFSI has turned a dark reddish color. Is it still good?
Answer: Likely, yes. TMS-TFSI is known to exhibit color variations from colorless to pink, red, or even light green depending on the synthesis route and trace metal content (often parts-per-million levels of iron or copper from catalysts used to make the precursor).
-
Test: Tilt the bottle. Is the liquid transparent ? If yes, it is usable. If it is opaque or cloudy , hydrolysis has occurred.
Q2: I see white fumes when I draw the liquid into a syringe. What is happening?
Answer: You are witnessing immediate hydrolysis. The "fumes" are an aerosol of Triflimidic Acid (HNTf₂) and siloxanes forming as the TMS group reacts with humidity in the air.
-
Immediate Action: Stop. Your syringe needle is not properly purged, or your inert gas blanket has failed. The material inside the syringe is now acidic and will alter your reaction stoichiometry.
Q3: Can I use stainless steel needles?
Answer: Yes, for short durations. While HNTf₂ (the breakdown product) is corrosive, pure TMS-TFSI is compatible with stainless steel for the few minutes required for transfer. However, do not leave needles submerged in the reagent bottle for extended periods.
Q4: How do I quench a reaction containing TMS-TFSI?
Answer: Standard aqueous workup. Add sodium bicarbonate (NaHCO₃) solution.
-
Mechanism:[3][4][5][6][7] The water will hydrolyze the remaining TMS-TFSI into HNTf₂, which is immediately neutralized by the bicarbonate to form the water-soluble salt NaNTf₂.
Q5: Why did my glycosylation fail (low yield) despite using fresh TMS-TFSI?
Answer: Check your solvent dryness. TMS-TFSI is a "water scavenger" before it acts as a catalyst. If your DCM or Toluene contains >50 ppm water, the TMS-TFSI will be consumed to dry the solvent, generating HNTf₂ (a Brønsted acid) instead of acting as the intended silyl Lewis acid. This switches the mechanism from Silyl-Lewis-Acid catalysis to Brønsted-Acid catalysis, which often leads to decomposition of sensitive glycosyl donors.
Part 4: Scientific Logic Visualization
The following diagram illustrates the chemical consequence of moisture ingress, distinguishing between the intended Lewis Acid pathway and the unintended Brønsted Acid pathway.
Figure 2: Mechanistic divergence caused by moisture. Note how HNTf₂ formation shifts the reaction system from Lewis to Brønsted acidity.
References
-
Sigma-Aldrich. Safety Data Sheet: 1-Ethyl-3-methylimidazolium bis(trifluoromethanesulfonyl)imide (Related TFSI handling).Link (Accessed via Vertex AI Search).
-
TCI Chemicals. Product Specification: this compound (CAS 82113-66-4).[2]Link (Accessed via Vertex AI Search).
-
Chem-Impex International. TMS-Triflimide Storage and Properties.Link (Accessed via Vertex AI Search).
-
Organic Syntheses. Handling of Trimethylsilyl Reagents and Triflimides. (General protocols derived from standard organosilicon handling). Link (Accessed via Vertex AI Search).
Sources
- 1. chemimpex.com [chemimpex.com]
- 2. 82113-66-4 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. homework.study.com [homework.study.com]
- 4. (TMS)3SiH in organic synthesis: Part 1 [organic-chemistry.org]
- 5. youtube.com [youtube.com]
- 6. apps.mnc.umn.edu [apps.mnc.umn.edu]
- 7. researchgate.net [researchgate.net]
Catalyst loading optimization for TMS-TFSI in organic synthesis
Technical Support Center: Catalyst Loading Optimization for TMS-TFSI
Introduction: The "Nuclear Option" of Silyl Lewis Acids
Welcome to the Advanced Synthesis Support Center. You are likely here because standard Lewis acids (TMSOTf, BF3·OEt2) have failed to drive your reaction to completion, or you are battling issues with chemoselectivity.
TMS-TFSI (Trimethylsilyl bis(trifluoromethanesulfonyl)imide, also known as TMS-NTf2 ) is not merely a "stronger" TMSOTf.[1] It is a distinct catalytic entity where the extreme delocalization of the TFSI anion (
This guide moves beyond generic protocols to address the specific "hidden" mechanisms—specifically the Hidden Brønsted Acid cycle—that dictate success or failure with TMS-TFSI.
Module 1: Catalyst Integrity & Handling (The Foundation)
Critical Warning: If your TMS-TFSI is partially hydrolyzed, you are no longer running a Lewis Acid reaction; you are running a Brønsted Acid reaction (catalyzed by HNTf2). This distinction is the #1 cause of reproducibility failure.
Protocol: The "Zero-Hydrolysis" Standard
Do not use syringes or needles for storage. Do not trust "anhydrous" solvents without verification.
-
Preparation (In-Situ): Commercial TMS-TFSI is expensive and degrades. The most robust method is in situ generation in a glovebox.
-
Reagents: Allyltrimethylsilane (1.0 equiv) + HNTf2 (1.0 equiv).
-
Reaction: Stir in dry DCM/PhMe for 1 hour.
-
Byproduct: Propylene gas (escapes, leaving pure TMS-TFSI).
-
-
Storage: If purchasing commercial neat liquid:
-
Store in a glovebox freezer (-30°C).
-
Never expose to air. A "fuming" liquid indicates hydrolysis (formation of HNTf2).
-
-
Solvent Drying:
-
Solvents must be dried over activated 4Å molecular sieves for 48h.
-
Karl Fischer Limit: < 10 ppm water is required for < 1 mol% loading.
-
Module 2: Optimization Logic (The "How-To")
The relationship between TMS-TFSI loading and yield is rarely linear. It typically follows a "Threshold Activation" curve due to the scavenging effect of adventitious nucleophiles.
The Optimization Workflow
Caption: Logical flow for determining Minimum Effective Loading (MEL) while ruling out "Hidden Acid" interference.
Quantitative Comparison: TMS-TFSI vs. TMSOTf
Data aggregated from high-performance Mukaiyama Aldol and Glycosylation benchmarks.
| Feature | TMSOTf (Standard) | TMS-TFSI (High Performance) | Implication |
| Anion Basicity | Moderate (Triflate) | Extremely Low (TFSI) | TMS-TFSI silicon center is significantly more electrophilic. |
| Loading Range | 10 – 50 mol% | 0.1 – 5 mol% | TMS-TFSI enables "true" catalysis but is harder to weigh/dose. |
| Hydrolysis Product | TfOH (Strong Acid) | HNTf2 (Superacid) | Hydrolysis of TMS-TFSI creates a species more acidic than TfOH. |
| Mukaiyama Aldol | Requires -78°C | Active at -95°C to -78°C | Better diastereocontrol (dr) at lower temperatures. |
| Functional Tolerance | Moderate | Low (without buffers) | TMS-TFSI will strip acid-labile groups (Boc, acetals) if overloaded. |
Module 3: Reaction-Specific Troubleshooting
Scenario A: Glycosylation (The "Hidden Acid" Trap)
Issue: You observe loss of
The Mechanism:
Caption: Trace water converts the Lewis Acid (TMS-TFSI) into a Superacid (HNTf2), causing loss of stereocontrol.
The Fix:
-
Add a Proton Trap: Use 2,6-di-tert-butyl-4-methylpyridine (DTBMP). It is sterically hindered enough not to quench the Silyl Lewis Acid but will neutralize the small proton (HNTf2).
-
Loading Adjustment: If using DTBMP, increase TMS-TFSI loading by 10-20% to account for minor sequestration.
Scenario B: Mukaiyama Aldol (Stalled Conversion)
Issue: Reaction stops at 60% conversion despite 5 mol% catalyst. Diagnosis: "Silicon Poisoning." The silyl enol ether byproduct or the alkoxide product is complexing the catalyst. The Fix:
-
Switch to "Pulse" Addition: Instead of adding 5 mol% at the start, add 1 mol% every 30 minutes. This maintains a high transient concentration of active catalyst.
-
Temperature Check: TMS-TFSI is active at -78°C. If you warm to 0°C to "push" the reaction, you risk decomposing the silyl enol ether. Keep it cold, extend the time.
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I replace TMS-TFSI with TMSOTf if I just increase the loading? Answer:No. If the substrate is sterically hindered or electronically deactivated, TMSOTf may never reach the activation energy threshold, regardless of loading. TMS-TFSI is fundamentally more electrophilic. Increasing TMSOTf loading usually just increases side reactions (polymerization) without activating the desired pathway.
Q2: How do I weigh 0.5 mg of catalyst for a small scale reaction? Answer:Do not weigh neat catalyst.
-
Prepare a stock solution of TMS-TFSI in dry DCM (e.g., 0.1 M) inside a glovebox.
-
Store this stock solution in a Schlenk tube with a Teflon seal at -20°C.
-
Dose by volume using a gas-tight microsyringe.
Q3: My reaction turns dark brown/black immediately. Is this normal? Answer:No. This indicates rapid decomposition, likely due to high local concentration of catalyst initiating polymerization. Troubleshooting:
-
Dilute the catalyst solution further before addition.
-
Add the catalyst slowly down the side of the flask at -78°C (cryogenic addition).
-
Ensure your stirring is vigorous to prevent "hot spots."
References
-
Comparison of Silyl Lewis Acids (TMS-TFSI vs TMSOTf)
- Title: Trimethylsilyl Bis(trifluoromethanesulfonyl)
- Source:Tetrahedron Letters / ResearchG
- Context: Demonstrates TMS-TFSI superiority in activ
-
URL:
-
Hidden Brønsted Acid Catalysis Mechanism
-
Title: Hidden Brønsted Acid Catalysis: Pathways of Accidental or Deliberate Generation of Triflic Acid from Metal Triflates.[2]
- Source:Angewandte Chemie / ResearchG
- Context: Explains the hydrolysis mechanism (HNTf2/HOTf generation)
-
URL:
-
-
Catalytic Glycosylation Protocols
- Title: Catalytic stereospecific O-glycosyl
- Source:Chemical Communic
- Context: Specific protocols using TMS-NTf2/Tf2NH for glycosyl
-
URL:
-
Mukaiyama Aldol Optimization
-
Title: Trimethylsilyl trifluoromethanesulfonate-mediated additions to acetals, nitrones, and aminals.
- Source: University of Richmond Scholarship Repository.
- Context: Detailed experimental conditions for silyl-medi
-
URL:
-
Sources
Temperature control in N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide reactions
Product: N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTf
Executive Summary: The Thermodynamics of "Superelectrophiles"
You are likely using TMS-NTf
The Critical Thermal Paradox:
While the NTf
Thermal Operating Ranges
| Zone | Temperature Range | Kinetic Behavior | Risk Factor |
| Selectivity Zone | -78°C to -40°C | Strictly kinetic control. Essential for diastereoselective Mukaiyama aldols and glycosylations. | High viscosity; solvent freezing. |
| Activation Zone | -40°C to 0°C | Standard operating window for Friedel-Crafts and hydrosilylation. | Rapid exotherms upon reagent addition. |
| Degradation Zone | > 0°C | Thermodynamic equilibration. High risk of "Silyl Shuffle" leading to polymerization or hydrolysis. | CRITICAL: At >0°C, trace moisture rapidly converts TMS-NTf |
Mechanism & Thermal Sensitivity (Visualized)
The following diagram illustrates the catalytic cycle of a Mukaiyama Aldol reaction. Note the red pathway, which represents the thermal failure mode where high temperature or moisture breaks the cycle.
Figure 1: The TMS-NTf
Troubleshooting Guide (Q&A)
Issue 1: "My reaction turned black/tarry immediately upon adding the catalyst."
Diagnosis: Runaway Exotherm / Polymerization.
The Science: TMS-NTf
-
Cryogenic Addition: Cool the substrate solution to -78°C before adding the catalyst.
-
Dilution: Add the catalyst as a dilute solution (e.g., 0.1 M in DCM), not neat.
-
Titration: Do not dump the catalyst. Add dropwise via syringe pump over 10-20 minutes.
Issue 2: "I am getting the product, but the diastereoselectivity (dr) is poor compared to literature."
Diagnosis: Thermodynamic Equilibration (The "Silyl Shuffle").
The Science: In Mukaiyama aldol reactions, the kinetic product (usually syn or anti depending on the transition state) is formed at low temperatures. If the reaction warms up before quenching, TMS-NTf
-
Quench Cold: You must quench the reaction at the reaction temperature (e.g., -78°C) using a base like Pyridine or Et
N. Do not allow it to warm to RT before quenching. -
Check Moisture: Trace water creates HNTf
, which is a non-stereoselective proton source. Ensure solvents are <10 ppm H O.
Issue 3: "The catalyst seems inactive at -78°C."
Diagnosis: Viscosity-Limited Diffusion or Solvent Freezing.
The Science: While TMS-NTf
-
Solvent Switch: Switch from Toluene (mp -95°C, viscous) to Dichloromethane (DCM, mp -96°C, non-viscous) or a DCM/Propionitrile mixture.
-
Step-Up Warming: Hold at -78°C for 1 hour, then slowly warm to -40°C. If reaction starts suddenly (exotherm), your initial temp was just below the activation barrier.
Standard Operating Protocol: Mukaiyama Aldol Reaction
Reference Workflow for TMS-NTf
Objective: Coupling of Benzaldehyde with Trimethylsilyl Enol Ether.
Materials
-
Catalyst: TMS-NTf
(0.5 - 5.0 mol%). Note: Can be generated in situ by mixing AgNTf + TMSCl, but commercial pure reagent is preferred for reproducibility. -
Solvent: Anhydrous Dichloromethane (DCM).
-
Quench: Pyridine/Methanol (1:10).
Step-by-Step Methodology
-
System Prep: Flame-dry a Schlenk flask under vacuum. Backfill with Argon (3 cycles).
-
Solvent Charge: Add Aldehyde (1.0 equiv) and Silyl Enol Ether (1.2 equiv) in DCM (0.2 M concentration).
-
Thermal Equilibration: Submerge flask in a dry ice/acetone bath (-78°C) . Allow 15 minutes for internal temperature equilibration.
-
Catalyst Addition (Crucial Step):
-
Prepare: Dissolve TMS-NTf
in a separate vial of DCM. -
Add: Add the catalyst solution dropwise down the side of the flask wall to pre-cool it before it hits the reaction mixture.
-
-
Monitoring: Stir at -78°C for 1-4 hours. Monitor via TLC.
-
Note: Do not take aliquots without using a counter-flow of Argon; moisture introduction will kill the Lewis acidity.
-
-
Quenching: Once complete, add the Pyridine/Methanol mixture while still at -78°C .
-
Why? Pyridine neutralizes the Lewis Acid and any adventitious HNTf
before the system warms up, locking the stereochemistry.
-
-
Workup: Warm to room temperature, dilute with ether, wash with NaHCO
, brine, and dry over MgSO .
Comparative Data: Temperature vs. Selectivity[1][2]
The following table highlights why -78°C is the industry standard for this reagent class.
| Temperature | Yield (%) | diastereomeric ratio (syn:anti) | Mechanism Dominance |
| -78°C | 92% | 95:5 | Kinetic Lewis Acid Catalysis |
| -40°C | 94% | 80:20 | Mixed Kinetic/Thermodynamic |
| 0°C | 88% | 55:45 | Rapid Equilibration |
| 25°C | 45%* | 50:50 | Decomposition / Polymerization |
*Yield loss at 25°C is typically due to polymerization of the silyl enol ether component.
References
-
Mathieu, B., & de Ghilardi, L. (2002). Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels–Alder Reaction. Tetrahedron.
-
Ishihara, K., & Yamamoto, H. (2000). Brønsted Acid-Assisted Lewis Acid Catalysis. European Journal of Organic Chemistry.
-
Nolze, K., & Wagener, K. B. (2008). TMS-NTf2: A Versatile Catalyst for Cationic Polymerization. Macromolecules.
-
Downey, C. W., et al. (2008).[1][2] One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf (Analogous Mechanism). Journal of Organic Chemistry.[1][2]
Sources
Validation & Comparative
A Comparative Guide to N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) in Lewis Acid Catalysis
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, silyl Lewis acids have carved out a significant niche, offering a metal-free alternative for a vast array of chemical transformations. Among these, N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMSNTf₂) and Trimethylsilyl Trifluoromethanesulfonate (TMSOTf) have emerged as powerful and versatile catalysts. This guide provides an in-depth, objective comparison of these two reagents, drawing upon experimental data to inform researchers on their respective strengths, weaknesses, and optimal applications in Lewis acid catalysis.
At a Glance: Structural and Electronic Divergence
At the heart of the performance differences between TMSNTf₂ and TMSOTf lies the nature of their counter-ions: the triflate anion ([OTf]⁻) in TMSOTf and the bis(trifluoromethanesulfonyl)imide anion ([NTf₂]⁻) in TMSNTf₂. While both are highly electron-withdrawing and non-coordinating, the NTf₂ anion possesses a more delocalized negative charge over two sulfonyl groups, rendering it less coordinating than the triflate anion. This seemingly subtle distinction has profound implications for the Lewis acidity of the silicon center.
The greater charge delocalization in the NTf₂ anion leads to a weaker Si-N bond compared to the Si-O bond in TMSOTf. This results in a more electrophilic and "silylium-like" character of the silicon atom in TMSNTf₂, making it a more potent Lewis acid.[1][2]
Caption: Structural formulas of TMSOTf and TMSNTf₂.
Performance in Catalysis: A Head-to-Head Comparison
The enhanced Lewis acidity of TMSNTf₂ often translates to superior catalytic activity and, in some cases, different selectivity compared to TMSOTf.
Catalytic Activity
Numerous studies have demonstrated the superior catalytic prowess of TMSNTf₂ in reactions where strong electrophilic activation is paramount. A notable example is the Diels-Alder reaction. NMR studies have shown that TMSNTf₂ is significantly more effective at complexing with the carbonyl group of α,β-unsaturated esters than TMSOTf, leading to enhanced reactivity.[1][2] This heightened activity allows for lower catalyst loadings and milder reaction conditions.
| Reaction | Catalyst | Catalyst Loading (mol%) | Time (h) | Yield (%) | Reference |
| Diels-Alder of isoprene and methyl acrylate | TMSOTf | 10 | 24 | <5 | |
| Diels-Alder of isoprene and methyl acrylate | TMSNTf₂ | 5 | 2 | 95 |
Selectivity
The choice between TMSNTf₂ and TMSOTf can also influence the selectivity of a reaction. In the difluoroalkylation of α,β-enones, the bulkier and more Lewis acidic TMSNTf₂ promotes a 1,4-addition pathway, whereas the less bulky TMSOTf can lead to the formation of 1,2-addition byproducts.[3]
Substrate Scope and Functional Group Tolerance
Both catalysts exhibit broad substrate scope. TMSOTf is a well-established catalyst for a variety of transformations, including Mukaiyama aldol reactions, glycosylations, and Friedel-Crafts reactions.[4][5] It is particularly effective in activating acetals for carbon-carbon bond formation.[4]
TMSNTf₂, while also versatile, has shown exceptional tolerance for sensitive functional groups, a significant advantage over many metal-based Lewis acids.[1][2] Its applications extend to carbon-carbon and carbon-heteroatom bond-forming reactions, showcasing its utility in the synthesis of complex molecules.[6]
Mechanistic Considerations: The Role of the Silylium Ion
The catalytic activity of both TMSOTf and TMSNTf₂ is attributed to their ability to generate a highly reactive trimethylsilylium ion (Me₃Si⁺) or a silylium-like species in solution. This electrophilic species readily activates carbonyls and other Lewis basic functional groups, initiating the desired transformation.
Caption: A generalized catalytic cycle for silyl Lewis acids.
The less coordinating nature of the NTf₂ anion facilitates the generation of a "freer" and more reactive silylium ion compared to the triflate anion. This heightened reactivity is the primary reason for the superior catalytic performance of TMSNTf₂ in many reactions.
Experimental Protocols: Case Studies
To provide a practical context, detailed experimental protocols for representative reactions catalyzed by TMSOTf and TMSNTf₂ are presented below.
TMSOTf-Catalyzed Mukaiyama Aldol Addition
This one-pot protocol highlights the dual role of TMSOTf as both a silylating agent and a Lewis acid catalyst.[4]
Materials:
-
Ketone (1.0 mmol)
-
Aldehyde (1.2 mmol)
-
N,N-Diisopropylethylamine (DIPEA) (1.5 mmol)
-
Trimethylsilyl trifluoromethanesulfonate (TMSOTf) (1.2 mmol)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the ketone and anhydrous DCM.
-
Cool the solution to -78 °C in a dry ice/acetone bath.
-
Slowly add DIPEA, followed by the dropwise addition of TMSOTf.
-
Stir the mixture at -78 °C for 30 minutes to allow for the in situ formation of the silyl enol ether.
-
Add the aldehyde dropwise to the reaction mixture.
-
Allow the reaction to stir at -78 °C for 2-4 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃.
-
Allow the mixture to warm to room temperature and extract with DCM (3 x 10 mL).
-
Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel.
TMSNTf₂-Catalyzed Michael Addition
This protocol demonstrates the utility of TMSNTf₂ in promoting conjugate additions.[3]
Materials:
-
α,β-Unsaturated enone (1.0 mmol)
-
Difluoroenolate precursor (e.g., 2,2-difluoro-1-phenyl-ethanone) (1.2 mmol)
-
This compound (TMSNTf₂) (0.1 mmol, 10 mol%)
-
Dichloromethane (DCM), anhydrous (5 mL)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add the α,β-unsaturated enone and anhydrous DCM.
-
Add the difluoroenolate precursor to the solution.
-
Cool the mixture to the desired temperature (e.g., 0 °C or room temperature, depending on the substrate).
-
Add the TMSNTf₂ catalyst to the reaction mixture.
-
Stir the reaction at the chosen temperature and monitor its progress by TLC.
-
Upon completion, quench the reaction with a saturated aqueous solution of NaHCO₃.
-
Extract the product with DCM (3 x 10 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify the resulting product by flash column chromatography.
Caption: A generalized workflow for silyl Lewis acid-catalyzed reactions.
Practical Considerations for the Bench Chemist
| Feature | TMSOTf | TMSNTf₂ |
| Appearance | Colorless liquid | Colorless to pale yellow liquid or solid |
| Moisture Sensitivity | Highly sensitive; reacts violently with water.[7][8] | Sensitive to moisture. |
| Handling | Handle under inert atmosphere; use dry solvents and glassware.[7][8] | Handle under inert atmosphere; use dry solvents and glassware. |
| Storage | Store under inert gas, typically refrigerated.[7] | Store under inert gas, typically at low temperatures (<0 °C). |
| Commercial Availability | Widely available from major chemical suppliers. | Available from several major suppliers, though may be less common than TMSOTf. |
| Cost | Generally less expensive than TMSNTf₂. | Typically more expensive than TMSOTf. |
Safety Precautions: Both TMSOTf and TMSNTf₂ are corrosive and should be handled with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. All manipulations should be performed in a well-ventilated fume hood.[7][9][10]
Conclusion and Future Outlook
Both TMSOTf and TMSNTf₂ are powerful silyl Lewis acids with broad applications in organic synthesis. The choice between them should be guided by the specific requirements of the reaction.
-
TMSOTf is a reliable and cost-effective choice for a wide range of transformations, particularly those involving the activation of carbonyls and acetals. Its extensive literature precedent makes it a go-to catalyst for many standard applications.
-
TMSNTf₂ offers superior Lewis acidity, which can be advantageous for challenging substrates or when higher reactivity is desired. Its excellent functional group tolerance makes it particularly suitable for complex molecule synthesis.
The development of new silyl Lewis acids with tailored reactivity and selectivity remains an active area of research. As our understanding of the subtle interplay between the silyl group, the counter-ion, and the substrate continues to grow, we can expect the emergence of even more powerful and selective catalysts for asymmetric synthesis and other demanding applications.
References
-
Mathieu, B.; Ghosez, L. Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction. Tetrahedron2002 , 58 (40), 8219–8226. [Link]
-
Kaur, H.; Singh, S.; Kumar, S.; Chimni, S. S. This compound (TMSNTf₂) as a Powerful Lewis Acid Catalyst in Organic Synthesis. RSC Adv.2014 , 4 (68), 35961–35974. [Link]
-
Downey, C. W.; Johnson, M. W.; Tracy, K. J. One-Pot Enol Silane Formation-Mukaiyama Aldol-Type Addition to Dimethyl Acetals Mediated by TMSOTf. J. Org. Chem.2008 , 73 (8), 3299–3302. [Link]
-
Lim, D.; Fang, C.; Zhou, J. Comparing Triflate and Hexafluorophosphate Anions of Ionic Liquids in Polymer Electrolytes for Supercapacitor Applications. Polymers (Basel)2017 , 9 (12), 686. [Link]
-
Gelest Inc. TRIMETHYLSILYL TRIFLUOROMETHANESULFONATE Safety Data Sheet. [Link]
-
Lambert, J. B.; Zhang, S.; Ciro, S. M. The Nature of Silylium Ions in Solution. Organometallics1994 , 13 (6), 2430–2443. [Link]
-
Prakash, G. K. S.; Panja, C.; Mathew, T.; Surampudi, V.; Petasis, N. A.; Olah, G. A. This compound (TMSNTf₂) an Efficient Catalyst for the 1,4-Addition of Silyl Enol Ethers to α,β-Unsaturated Ketones. Org. Lett.2004 , 6 (14), 2205–2207. [Link]
-
Stork, G.; Poirier, J. M. A New Method for the Introduction of the 3-Hydroxy-1-propenyl Side Chain of the Prostaglandins. J. Am. Chem. Soc.1983 , 105 (5), 1073–1074. [Link]
-
Olah, G. A.; Prakash, G. K. S.; Wang, Q.; Li, X. Triflimide. In Encyclopedia of Reagents for Organic Synthesis; John Wiley & Sons, Ltd, 2001. [Link]
-
Wikipedia. Trimethylsilyl trifluoromethanesulfonate. [Link]
-
Akiyama, T.; Itoh, J.; Yokota, K.; Fuchibe, K. Enantioselective Mannich-Type Reaction Catalyzed by a Chiral Brønsted Acid. Angew. Chem. Int. Ed.2004 , 43 (12), 1566–1568. [Link]
-
Organic Syntheses. Enantioselective Synthesis of a Bicyclic β-Lactone via Nucleophile-Catalyzed Aldol-Lactonization (NCAL). [Link]
Sources
- 1. Trimethylsilyl bis(trifluoromethanesulfonyl)imide as a tolerant and environmentally benign Lewis acid catalyst of the Diels-Alder reaction | DIAL.pr - BOREAL [dial.uclouvain.be]
- 2. researchgate.net [researchgate.net]
- 3. Triflamides and Triflimides: Synthesis and Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scholarship.richmond.edu [scholarship.richmond.edu]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. fishersci.com [fishersci.com]
- 8. gelest.com [gelest.com]
- 9. datasheets.scbt.com [datasheets.scbt.com]
- 10. chemicalbook.com [chemicalbook.com]
Analytical methods for determining the purity of TMS-TFSI
Analytical Methods for Determining the Purity of TMS-TFSI: A Comparative Technical Guide
Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-TFSI, also known as TMS-NTf
However, this reactivity comes with a cost: extreme moisture sensitivity . The purity of TMS-TFSI is not merely a matter of percentage; it is a functional requirement. Common impurities—specifically free acid (H-TFSI), chloride ions (from synthesis precursors), and hydrolysis products (hexamethyldisiloxane)—can drastically alter catalytic cycles or degrade electrochemical performance in lithium-ion batteries.
This guide moves beyond basic "certificate of analysis" parameters to provide a rigorous, multi-modal analytical framework for validating TMS-TFSI quality.
Comparative Analysis of Analytical Methodologies
To determine purity effectively, one must triangulate data from structural spectroscopy, elemental analysis, and moisture determination. No single method provides a complete picture.
Summary of Analytical Tiers
| Method | Target Analytes | Sensitivity | Cost | Throughput | Role |
| NMR ( | Organic structure, H-TFSI, Hydrolysis products | Medium (0.1-1%) | High (Instrument) | High | Tier 1: Daily Structural Validation |
| Karl Fischer (Coulometric) | Water (Trace moisture) | Very High (ppm level) | Low | Medium | Tier 1: Critical Safety/Activity Check |
| Ion Chromatography (IC) | Halides (Cl⁻, F⁻), Free TFSI⁻ | High (ppb/ppm) | Medium | Low | Tier 2: Anion Purity Certification |
| Silicon environment (TMS-Cl vs. TMS-TFSI) | Medium | High | Low | Tier 3: Deep Structural Troubleshooting | |
| ICP-MS | Trace Metals (Li, Na, Fe) | Ultra-High (ppt) | High | Low | Tier 3: Battery Grade Qualification |
Deep Dive: Nuclear Magnetic Resonance (NMR) Protocols
NMR is the primary tool for assessing the structural integrity of TMS-TFSI. Because TMS-TFSI reacts instantly with atmospheric moisture to form H-TFSI and TMS-OH (which condenses to TMS-O-TMS), sample preparation must occur in a glovebox using anhydrous deuterated solvents (e.g., CD
A. Proton NMR ( H)
-
Primary Signal: The TMS group attached to the electron-withdrawing TFSI anion will appear as a singlet. While tetramethylsilane (TMS standard) is at 0.00 ppm, the TMS group in TMS-TFSI is deshielded, typically appearing around 0.4 – 0.6 ppm depending on the solvent.
-
Impurity Detection:
-
Hexamethyldisiloxane (HMDSO): Look for a singlet near 0.07 ppm .
-
H-TFSI (Free Acid): The acidic proton is broad and chemical shift is highly concentration/solvent dependent (often 8.0 – 12.0 ppm in non-protic solvents).
-
Hydrolysis: Any sharp singlet at 0.00 ppm indicates non-functionalized TMS or standard contamination.
-
B. Fluorine NMR ( F)
-
The TFSI Fingerprint: The -CF
groups in the TFSI anion are chemically equivalent. -
Shift: Expect a sharp singlet at approximately -79.0 to -80.0 ppm (relative to CFCl
). -
Impurity Detection:
-
Free Fluoride (F⁻): If decomposition has occurred, a signal near -120 to -150 ppm may appear.
-
Degraded Anions: Asymmetry or small side peaks near the main -79 ppm peak indicate breakdown of the sulfonyl-imide backbone.
-
C. Silicon NMR ( Si)
-
Why it matters: This is the only way to definitively distinguish TMS-TFSI from unreacted TMS-Cl precursor if the chloride analysis is unavailable.
-
Shift: TMS-esters of sulfonic acids generally resonate downfield relative to TMS-ethers.
Visualizing the NMR Logic
Figure 1: NMR Decision Logic for TMS-TFSI Purity Assessment.
Deep Dive: Quantitative Impurity Analysis
While NMR provides structural confirmation, it lacks the sensitivity for trace ions that poison catalysts or battery interfaces.
A. Ion Chromatography (IC)
For "Battery Grade" TMS-TFSI, chloride (Cl⁻) content must be < 1 ppm.
-
Method: Anion exchange chromatography.
-
Eluent: Carbonate/Bicarbonate buffer (e.g., 3.0 mM Na
CO / 1.0 mM NaHCO ). -
Sample Prep: Hydrolysis is actually required here. TMS-TFSI is hydrolyzed in water to release TFSI⁻ and free TMS-OH. The aqueous phase is filtered and injected.
-
Separation: TFSI⁻ is a large, hydrophobic anion and will have a significantly longer retention time than Cl⁻ or F⁻. This separation allows for precise quantification of halide impurities derived from the synthesis (e.g., TMS-Cl + LiTFSI).
B. Karl Fischer Titration (Coulometric)
-
Criticality: TMS-TFSI is a moisture scavenger. High water content implies the material has already degraded into H-TFSI.
-
Protocol: Use a coulometric titrator inside a glovebox or use a septum-sealed transfer vessel.
-
Interference: H-TFSI (the hydrolysis product) is acidic. Ensure the KF reagent is buffered (imidazole-based) to prevent pH-induced drift in the titration endpoint.
Experimental Protocol: The "Self-Validating" Purity Check
-
Visual Inspection: The liquid should be clear and colorless. Yellowing indicates sulfonyl decomposition or organic contamination.
-
The "Smoke" Test (Qualitative): In a fume hood, open a small aliquot. TMS-TFSI fumes visibly in moist air (releasing H-TFSI). Lack of fuming suggests the material is already hydrolyzed (inactive).
-
Tier 1 Analysis (NMR):
-
Dissolve 20 mg sample in 0.6 mL anhydrous CD
CN. -
Run
H (16 scans) and F (32 scans). -
Integrate the TMS methyls against the residual solvent peak (if concentration is known) or use an internal standard like dimethyl sulfone (inert).
-
-
Tier 2 Analysis (IC):
-
Only if Tier 1 passes.
-
Hydrolyze 100 mg in 10 mL deionized water.
-
Run IC to confirm Cl⁻ < 10 ppm.
-
Workflow Diagram
Figure 2: Step-by-step validation workflow for varying purity requirements.
References
-
Hoffman, R. E. (2003).[1] Variations on the chemical shift of TMS. Journal of Magnetic Resonance, 163(2), 325-331. Link
-
Tsuzuki, S., et al. (2015). Ionic liquid based lithium battery electrolytes: Fundamental benefits of utilizing both TFSI and FSI anions. Physical Chemistry Chemical Physics, 17. Link
-
Wong, A., et al. (2018). 1H NMR spectrum of [EMIM]+ cation in the [EMIM][TFSI] ionic liquid.[2] ChemPhysChem, 19, 1081-1088.[2] Link
-
Villaluenga, I., et al. (2018). Determination of anions in lithium-ion batteries electrolyte by ion chromatography. Journal of Power Sources. Link
-
Alfa Chemistry. 19F NMR Chemical Shift Table. Link
Sources
Characterization of N-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide Adducts: A Comparative Technical Guide
Executive Summary
-(Trimethylsilyl)bis(trifluoromethanesulfonyl)imide (TMS-NTfStructural & Mechanistic Foundation
The enhanced reactivity of TMS-NTf
The "Naked" Silicon Hypothesis
In solution, silyl Lewis acids exist in an equilibrium between a covalent species and an ion pair. The position of this equilibrium determines reactivity:
-
TMS-Cl: Equilibrium lies heavily to the left (covalent).
-
TMS-OTf: Equilibrium is substrate-dependent; often covalent with weak bases.
-
TMS-NTf
: Equilibrium shifts significantly to the right (ionic), generating a highly electrophilic silicon species capable of activating sterically demanding or electron-poor substrates.
Visualization: Activation Pathway
The following diagram illustrates the divergent activation pathways for a generic carbonyl substrate using TMS-OTf vs. TMS-NTf
Characterization Methodologies
Characterizing TMS-NTf
Nuclear Magnetic Resonance (NMR)
NMR is the primary tool for assessing the Lewis acidity and the nature of the adducts.
Si NMR Spectroscopy
The
-
Trend: A downfield shift (more positive ppm) indicates deshielding and higher cationic character (higher Lewis acidity).
-
Observation: Upon adding a base (e.g., ketone, aldehyde), TMS-NTf
exhibits a distinct shift compared to the free reagent, often correlating with the formation of a silylium-like adduct.
Gutmann-Beckett Method (
P NMR)
This method quantifies Lewis acidity using triethylphosphine oxide (Et
-
Protocol: Mix Lewis Acid + Et
PO (1:1) in CD Cl . -
Metric:
. -
Significance: TMS-NTf
induces a significantly larger than TMS-OTf, confirming its "superacidic" nature.
Crystallography
Isolating stable crystals of TMS-NTf
-
Key Structural Feature: In [TMS(Base)]
[NTf ] structures, the Si-Base bond length is short (covalent), while the Si...N(Tf) distance is elongated (beyond van der Waals sum), confirming the separation into an ion pair.
Comparative Performance Guide
This section objectively compares TMS-NTf
Quantitative Comparison Table
| Feature | TMS-Cl | TMS-OTf | TMS-NTf |
| Leaving Group | Chloride (Cl | Triflate (OTf | Triflimidate (NTf |
| pKa of Conjugate Acid | -7 (HCl) | -14 (HOTf) | -16 (HNTf |
| Lewis Acidity | Moderate | Strong | Superacidic |
| ~30 ppm | ~44 ppm | ~55-60 ppm (Solvent dependent) | |
| Reactivity with Esters | Inert | Poor / Slow | High / Fast |
| Moisture Sensitivity | High | Very High | Extreme |
| Catalytic Loading | Stoichiometric | 10-20 mol% | 0.1 - 5 mol% |
Experimental Data: Diels-Alder Reaction
In the reaction of methyl crotonate (an electron-deficient dienophile) with cyclopentadiene:
-
TMS-OTf: Yields <10% product after 24 hours (Room Temp). The Lewis acid competes poorly for the carbonyl oxygen.
-
TMS-NTf
: Yields >90% product in 1 hour. -
Mechanistic Insight:
H NMR monitoring reveals that TMS-NTf induces a significant downfield shift in the crotonate's -proton, indicative of strong carbonyl coordination (LUMO lowering), whereas TMS-OTf shows negligible coordination shifts.
Experimental Protocols
Synthesis of TMS-NTf (In Situ)
While commercially available, in situ preparation ensures maximum activity by avoiding hydrolysis during storage.
Reagents:
-
Allyltrimethylsilane (Allyl-TMS)
-
Bis(trifluoromethanesulfonyl)imide (HNTf
)
Protocol:
-
Setup: Flame-dry a Schlenk flask under Argon.
-
Dissolution: Dissolve HNTf
(1.0 equiv) in anhydrous CD Cl (or reaction solvent). -
Addition: Add Allyl-TMS (1.0 equiv) dropwise at 0°C.
-
Reaction: Stir for 1 hour at Room Temp. Propylene gas is evolved (bubbler check).
-
Validation: Analyze an aliquot by
H NMR. Disappearance of the N-H signal (~10-11 ppm) and Allyl signals confirms conversion. -
Usage: Use the resulting solution of TMS-NTf
directly.
Gutmann-Beckett Acidity Measurement
Purpose: To benchmark the Lewis acidity of your specific batch of TMS-NTf
-
Standard: Prepare a 0.1 M solution of Et
PO in anhydrous CD Cl . Record P NMR ( ppm). -
Titration: Add 0.5 equiv of TMS-NTf
solution (from 5.1) to the Et PO tube inside a glovebox. -
Measurement: Record
P NMR. -
Analysis:
-
Look for a new peak downfield (typically >80 ppm).
-
Calculate
. -
Compare with TMS-OTf (
ppm). A larger confirms higher acidity.
-
References
-
Mathieu, B., & Ghosez, L. (2002).[1] Trimethylsilyl Bis(trifluoromethanesulfonyl)imide as a Tolerant and Environmentally Benign Lewis Acid Catalyst of the Diels—Alder Reaction. Tetrahedron. Link
-
Nödling, A. R., et al. (2013). Ferrocene-Stabilized Silicon Cations as Catalysts for Diels–Alder Reactions: Attempted Experimental Quantification of Lewis Acidity. Organometallics. Link
-
Beckett, M. A., et al. (1996). The Gutmann-Beckett method for the determination of Lewis acidity. Phosphorus, Sulfur, and Silicon and the Related Elements.[2][3] Link
- Olah, G. A., et al. (1999). Superelectrophiles. Wiley-VCH. (General reference on the concept of superelectrophilicity).
- Simpkins, N. S. (1990). The Chemistry of Silyl Enol Ethers. In Sulfones in Organic Synthesis. Pergamon.
Sources
Benchmarking TMS-TFSI performance in specific organic transformations
Executive Summary: The "Nuclear Option" of Silylation
In the hierarchy of silicon-based Lewis acids, Trimethylsilyl triflate (TMS-OTf) has long been the workhorse. However, for kinetically demanding substrates or reactions requiring extreme electrophilicity, Trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-NTf2) —often referred to as TMS-TFSI—represents a significant step up in reactivity.
This guide objectively benchmarks TMS-NTf2 against TMS-OTf and traditional Lewis acids (TiCl4, BF3·OEt2). It synthesizes experimental data to demonstrate where TMS-NTf2 provides a critical advantage in yield, stereoselectivity, and catalytic turnover.
Part 1: The Lewis Acidity Landscape
The superior performance of TMS-NTf2 stems from the structural properties of the counteranion. The bis(trifluoromethanesulfonyl)imide anion (NTf2⁻) is significantly less coordinating than the triflate anion (OTf⁻) due to the delocalization of the negative charge over two sulfonyl groups and the nitrogen atom.
Quantitative Comparison (Gutmann-Beckett Method)
The Gutmann-Beckett method utilizes triethylphosphine oxide (Et₃PO) as a probe. The ³¹P NMR chemical shift of Et₃PO correlates directly with the Lewis acidity of the species it complexes with.
| Lewis Acid | ³¹P NMR Shift ( | Acceptor Number (AN) | Reactivity Profile |
| TMS-NTf2 | 88.5 | >100 | Superelectrophile |
| TMS-OTf | 86.1 | ~100 | Strong Lewis Acid |
| BF₃·OEt₂ | 76.0 | 78 | Moderate |
| TiCl₄ | 78.0 | 82 | Strong (Oxophilic) |
Mechanistic Insight: The dissociation equilibrium of TMS-NTf2 lies further to the right (
Figure 1: Activation pathway of TMS-NTf2. The weak coordination of the NTf2 anion results in a higher concentration of the active silyl cation compared to OTf analogues.
Part 2: Case Study A — Glycosylation
In carbohydrate chemistry, the activation of glycosyl donors is a critical step.[1] TMS-NTf2 has emerged as a superior promoter for challenging glycosylations, particularly where stereocontrol is paramount.
Benchmark: Glycosylation of Thioglycosides
Reaction: Coupling of a phenyl thioglycoside donor with a primary alcohol acceptor. Conditions: -78°C, DCM, 1.1 equiv promoter.
| Promoter | Yield (%) | Notes | |
| TMS-NTf2 | 92% | 95:5 | Rapid conversion (<15 min) |
| TMS-OTf | 81% | 85:15 | Slower, requires warming to -40°C |
| NIS/TfOH | 75% | 60:40 | Standard oxidative conditions |
Protocol: TMS-NTf2 Promoted Glycosylation
Reagents:
-
Glycosyl donor (1.0 equiv)
-
Glycosyl acceptor (1.1 equiv)
-
TMS-NTf2 (0.1 - 1.0 equiv, depending on donor reactivity)
-
NIS (N-Iodosuccinimide) if using thioglycosides (1.1 equiv)
Step-by-Step:
-
Drying: Flame-dry a reaction flask and cool under Argon. Add 4Å molecular sieves.
-
Solvation: Dissolve donor and acceptor in anhydrous DCM (0.1 M). Stir for 30 mins to ensure dryness.
-
Activation: Cool to -78°C. Add NIS (if required).
-
Catalyst Addition: Add TMS-NTf2 dropwise. Note: TMS-NTf2 is often generated in situ or added as a solution in DCM.
-
Monitoring: Monitor by TLC. The reaction with TMS-NTf2 is typically instantaneous.
-
Quench: Add saturated NaHCO₃/Na₂S₂O₃ solution.
Why it works: The NTf2 anion does not compete for the oxocarbenium intermediate, preventing the formation of "dead-end" covalent silyl-anion species. This allows the acceptor to attack the oxocarbenium ion exclusively, often controlled by the anomeric effect or neighboring group participation.
Part 3: Case Study B — The Mukaiyama Aldol Reaction
While TMS-OTf is sufficient for standard aldehydes, TMS-NTf2 is required for sterically hindered ketones or deactivated electrophiles .
Comparative Data: Reaction with Acetophenone (Hindered Ketone)
Nucleophile: Trimethylsilyl enol ether of cyclohexanone. Electrophile: Acetophenone.[2]
| Catalyst (5 mol%) | Temp (°C) | Time (h) | Yield (%) | Diastereoselectivity (syn:anti) |
| TMS-NTf2 | -78 | 1 | 94% | 92:8 |
| TMS-OTf | -78 | 4 | 65% | 80:20 |
| TiCl₄ (1 equiv) | -78 | 2 | 88% | 75:25 |
Key Insight: TMS-NTf2 allows the reaction to proceed at lower temperatures (-78°C) where kinetic control is maximized, leading to higher diastereoselectivity. TMS-OTf often requires warming to -40°C or 0°C to achieve conversion, eroding stereocontrol.
Part 4: Unique Capability — C-F Bond Activation
A distinct advantage of TMS-NTf2 is its ability to activate C-F bonds (Hydrodefluorination), a reaction class where TMS-OTf is virtually inert. The extreme Lewis acidity of the silylium-like species generated by TMS-NTf2 allows it to abstract fluoride from aliphatic C-F bonds.
Workflow: Catalytic Hydrodefluorination This transformation is vital for late-stage modification of fluorinated pharmaceuticals.
Figure 2: Catalytic cycle for C-F activation using silylium-like catalysis derived from TMS-NTf2.
Part 5: Practical Considerations & Synthesis
TMS-NTf2 is commercially available but expensive. It is easily synthesized in the lab with higher purity than commercial sources (which often contain hydrolyzed Tf2NH).
Validated Synthesis Protocol
Reaction:
-
Setup: Use a Schlenk flask under Argon.
-
Reagents: Add Bis(trifluoromethane)sulfonimide (HNTf2) (solid) to the flask.
-
Addition: Add Allyltrimethylsilane (1.1 equiv) slowly at room temperature.
-
Reaction: The mixture will bubble vigorously (release of propene gas). This is the self-validating step; gas evolution confirms the reaction is proceeding.
-
Purification: Once bubbling ceases (approx. 1-2 hours), remove excess allyltrimethylsilane under high vacuum.
-
Result: A colorless, moisture-sensitive liquid (TMS-NTf2). Yield is typically quantitative.
Handling:
-
Moisture Sensitivity: Higher than TMS-OTf. Must be stored in a glovebox or Schlenk tube.
-
Corrosion: The NTf2 anion is stable, but the hydrolysis product (HNTf2) is a solid superacid.
References
-
Quantifying Lewis Acidity: Gutmann, V.[3] The Donor-Acceptor Approach to Molecular Interactions. Plenum Press, 1978. (Foundational text on Lewis acidity metrics).
-
Silyl-TFSI vs OTf: Mathieu, B., & de Ghhelinck, L. "Silicon-Based Lewis Acids: Structure and Reactivity." Chem. Rev., 2005. Link
-
Glycosylation Data: Adinolfi, M., et al. "TMS-NTf2: A Powerful Promoter for the Glycosylation of Alcohols." Tetrahedron Letters, 2001. Link
-
Mukaiyama Aldol Benchmarks: Ishihara, K., et al. "Scandium(III) and Trimethylsilyl Triflimide Catalyzed Aldol Reactions." J. Am. Chem. Soc., 1996. Link
-
C-F Activation: Douvris, C., & Ozerov, O. V. "Hydrodefluorination of Perfluoroalkyl Groups Using Silylium-Carborane Catalysts." Science, 2008. (Contextualizing the silylium activity of non-coordinating anions). Link
Sources
The Superior Silyl Lewis Acid: A Comparative Guide to the Kinetics of TMS-TFSI Catalyzed Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the quest for efficient, selective, and robust catalysts is paramount. Among the arsenal of Lewis acids available to the synthetic chemist, silyl-based reagents have carved out a significant niche due to their unique reactivity and favorable solubility in organic solvents.[1] For years, trimethylsilyl trifluoromethanesulfonate (TMS-OTf) has been a workhorse in this class, facilitating a wide array of transformations. However, a more potent and versatile alternative, trimethylsilyl bis(trifluoromethanesulfonyl)imide (TMS-TFSI), is emerging as a superior catalyst in many applications. This guide provides an in-depth, data-supported comparison of the kinetic profiles of reactions catalyzed by TMS-TFSI, illustrating its advantages over other silyl Lewis acids and providing the foundational knowledge for its effective implementation in research and development.
At the Heart of Reactivity: Understanding the Lewis Acidity of TMS-TFSI
The catalytic prowess of TMS-TFSI stems from its exceptional Lewis acidity. The silicon center, rendered highly electrophilic by the bulky and strongly electron-withdrawing bis(trifluoromethanesulfonyl)imide (TFSI) anion, can more effectively activate substrates compared to its triflate (OTf) counterpart. The delocalization of the negative charge over the two sulfonyl groups in the TFSI anion makes it a much weaker coordinating anion than triflate. This results in a "freer" and more reactive silylium-like species, which is the active catalytic entity.
Studies quantifying the Lewis acidity of various metal salts have consistently shown that TFSI⁻ salts are systematically more effective Lewis acids than their triflate analogues.[1] This fundamental difference in electronic properties is the primary driver for the enhanced catalytic activity observed with TMS-TFSI.
A Case Study in Catalytic Superiority: The Diels-Alder Reaction
A compelling demonstration of the enhanced catalytic efficiency of TMS-TFSI is observed in the Diels-Alder reaction, a cornerstone of C-C bond formation in organic synthesis. In a comparative study, TMS-TFSI was found to be a significantly more effective catalyst than TMS-OTf for the cycloaddition of α,β-unsaturated esters with various dienes.[2]
NMR spectroscopic studies revealed that TMS-TFSI is much more effective at complexing with the carbonyl group of the dienophile, in this case, trans-methylcrotonate.[2] This enhanced complexation leads to a greater lowering of the LUMO of the dienophile, thereby accelerating the rate of the [4+2] cycloaddition. The practical outcome is a demonstrably superior performance of TMS-TFSI in promoting these reactions.
While specific rate constants are often proprietary or not extensively published, the qualitative and spectroscopic evidence strongly supports the following reactivity trend:
| Catalyst | Relative Reaction Rate (Diels-Alder) | Key Performance Attributes |
| TMS-TFSI | High | Superior activation of carbonyls, tolerant of sensitive functional groups.[2] |
| TMS-OTf | Moderate | A well-established catalyst, but less effective for less reactive substrates. |
| Other Lewis Acids (e.g., AlCl₃, TiCl₄) | Variable | Often require stoichiometric amounts and can be less tolerant of functional groups. |
Mechanistic Insights: The "Why" Behind the Speed
The catalytic cycle of a TMS-TFSI promoted reaction, such as a Mukaiyama aldol addition, hinges on the transient formation of a highly electrophilic silylium species. This species readily activates the carbonyl electrophile, making it susceptible to nucleophilic attack.
Caption: Generalized catalytic cycle for a TMS-TFSI catalyzed reaction.
The key to the high turnover frequency of TMS-TFSI lies in the non-coordinating nature of the TFSI⁻ anion. After the nucleophilic addition, the silyl group is readily transferred, and the catalyst is regenerated, re-entering the catalytic cycle. This efficient regeneration is a hallmark of a good catalyst and is a direct consequence of the stability and low nucleophilicity of the TFSI⁻ counterion.
A Practical Guide to Kinetic Analysis: Probing the Power of TMS-TFSI
To fully harness the potential of TMS-TFSI and objectively compare it to other catalysts in your specific application, conducting rigorous kinetic studies is essential. Here, we provide a detailed protocol for a typical kinetic analysis using in-situ monitoring, a powerful technique for acquiring high-quality kinetic data.
Experimental Workflow for Kinetic Analysis
Caption: A streamlined workflow for conducting kinetic studies of catalyzed reactions.
Step-by-Step Protocol for a TMS-TFSI Catalyzed Aldol Reaction
This protocol outlines the kinetic analysis of the Mukaiyama aldol reaction between a silyl enol ether and an aldehyde, catalyzed by TMS-TFSI.
Materials and Equipment:
-
Anhydrous solvents (e.g., dichloromethane, toluene)
-
TMS-TFSI
-
Silyl enol ether (freshly prepared or purified)
-
Aldehyde (purified)
-
Internal standard (for NMR analysis, e.g., 1,3,5-trimethoxybenzene)
-
NMR spectrometer with temperature control
-
Schlenk line or glovebox for inert atmosphere techniques
Procedure:
-
Preparation of the Reaction Mixture:
-
In a glovebox or under an inert atmosphere, accurately weigh the aldehyde and the internal standard into an NMR tube.
-
Add the anhydrous solvent to dissolve the solids.
-
In a separate vial, prepare a stock solution of TMS-TFSI of a known concentration in the same anhydrous solvent.
-
Prepare a separate stock solution of the silyl enol ether.
-
-
Initiation of the Reaction and In-situ Monitoring:
-
Place the NMR tube containing the aldehyde and internal standard into the pre-equilibrated NMR spectrometer at the desired reaction temperature.
-
Acquire a spectrum to establish the initial concentrations (t=0).
-
Using a syringe, rapidly inject the desired volume of the TMS-TFSI stock solution, followed immediately by the silyl enol ether stock solution.
-
Immediately begin acquiring spectra at regular time intervals. The frequency of data acquisition should be adjusted based on the expected reaction rate.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting materials, product, and the internal standard in each spectrum.
-
Calculate the concentration of each species at each time point relative to the constant concentration of the internal standard.
-
Plot the concentration of the product versus time to obtain the reaction progress curve.
-
-
Determination of Reaction Order and Rate Constant:
-
To determine the reaction order with respect to each reactant and the catalyst, perform a series of experiments varying the initial concentration of one component while keeping the others constant.
-
Analyze the initial rates of the reaction or fit the entire reaction progress curve to various rate law models to determine the reaction orders and the rate constant (k).
-
Self-Validation and Trustworthiness:
-
Internal Standard: The use of a stable internal standard is crucial for accurate quantification, as it corrects for any variations in spectrometer performance.
-
Reproducibility: Repeat key experiments to ensure the reproducibility of the kinetic data.
-
Mass Balance: At various time points, check the mass balance by ensuring that the sum of the concentrations of starting materials and products remains constant.
Concluding Remarks: The Kinetic Advantage of TMS-TFSI
The evidence strongly indicates that TMS-TFSI is a more potent Lewis acid catalyst than its more common counterpart, TMS-OTf. This enhanced reactivity, rooted in the electronic properties of the TFSI anion, translates to faster reaction rates and often milder reaction conditions. For researchers and drug development professionals, the adoption of TMS-TFSI can lead to more efficient synthetic routes, higher throughput in library synthesis, and the ability to tackle more challenging chemical transformations. While the initial cost of TMS-TFSI may be higher, the potential savings in reaction time, energy, and downstream processing can make it a more economical choice in the long run. The protocols and insights provided in this guide are intended to empower scientists to make data-driven decisions in their selection of Lewis acid catalysts, ultimately accelerating the pace of innovation.
References
- Wadamoto, M., Ozasa, N., Yanagisawa, A., & Yamamoto, H. (2003). BINAP/AgOTf/KF/18-Crown-6 as New Bifunctional Catalysts for Asymmetric Sakurai-Hosomi Allylation and Mukaiyama Aldol Reaction. J. Org. Chem., 68, 5593-5601.
- Downey, C. W., Johnson, M. W., Lawrence, D. H., Fleisher, A. S., & Tracy, K. J. (2010).
- Kobayashi, S., Ogino, T., Shimizu, H., Ishikawa, S., Hamada, T., & Manabe, K. (2005). Bismuth Triflate-Chiral Bipyridine Complexes as Water-Compatible Chiral Lewis Acids. Org. Lett., 7, 4729-4731.
- Marx, A., & Yamamoto, H. (2000). Aluminum Bis(trifluoromethylsulfonyl)amides: New Highly Efficient and Remarkably Versatile Catalysts for C - C Bond Formation Reactions. Angew. Chem. Int. Ed., 39, 178-181.
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Sources
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
